4-Chloro-2,2-dimethylpentane
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2,2-dimethylpentane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15Cl/c1-6(8)5-7(2,3)4/h6H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUEHEMIAMZEMIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)(C)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30955054 | |
| Record name | 4-Chloro-2,2-dimethylpentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30955054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33429-72-0 | |
| Record name | 4-Chloro-2,2-dimethylpentane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033429720 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-2,2-dimethylpentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30955054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Chloro-2,2-dimethylpentane: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical properties of 4-chloro-2,2-dimethylpentane, a halogenated alkane of interest in various chemical and pharmaceutical applications. This document outlines its key physical characteristics, provides generalized experimental protocols for their determination, and presents a visualization of a common reaction pathway.
Core Physical Properties
The physical properties of this compound are crucial for its handling, application, and the design of synthetic routes. A summary of its key physical data is presented in the table below.
| Property | Value |
| Molecular Formula | C₇H₁₅Cl |
| Molecular Weight | 134.65 g/mol [1] |
| CAS Number | 33429-72-0[1][2][3][4] |
| Boiling Point | 133.2 °C at 760 mmHg[4] |
| Density | 0.863 g/cm³[4] |
| Refractive Index | 1.417[4] |
| Melting Point | Not experimentally determined (estimated for isomers) |
Experimental Protocols
Boiling Point Determination (Distillation Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A standard method for its determination is through distillation.
-
Apparatus Setup: A distillation apparatus is assembled using a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Sample Preparation: The round-bottom flask is filled to approximately two-thirds of its volume with this compound, and a few boiling chips are added to ensure smooth boiling.
-
Heating: The flask is gently heated. As the liquid boils, the vapor rises into the distillation head.
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Temperature Reading: The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side arm of the distillation head. The temperature is recorded when it stabilizes, which indicates the boiling point of the substance at the given atmospheric pressure.
Density Measurement (Pycnometer Method)
A pycnometer is a flask with a close-fitting ground glass stopper with a capillary tube through it, which allows for the precise measurement of the volume of a liquid.
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Pycnometer Preparation: The pycnometer is cleaned, dried, and weighed empty.
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Filling: The pycnometer is filled with this compound, ensuring no air bubbles are present. The stopper is inserted, and any excess liquid is wiped from the outside.
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Weighing: The filled pycnometer is weighed.
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Calculation: The density is calculated by dividing the mass of the liquid (weight of filled pycnometer minus weight of empty pycnometer) by the known volume of the pycnometer.
Refractive Index Measurement (Abbe Refractometer)
The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material.
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Calibration: The Abbe refractometer is calibrated using a standard liquid with a known refractive index.
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Sample Application: A few drops of this compound are placed on the prism of the refractometer.
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Measurement: The light source is adjusted, and the knob is turned until the boundary line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.
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Reading: The refractive index is read directly from the instrument's scale. The temperature at which the measurement is taken should also be recorded, as the refractive index is temperature-dependent.
Synthesis and Reactivity
Synthesis of this compound
A plausible laboratory synthesis of this compound involves the hydrochlorination of 2,2-dimethyl-4-penten-1-ol followed by deoxygenation, or more directly, from the corresponding alcohol, 4,4-dimethyl-2-pentanol, via nucleophilic substitution. A common method for converting a secondary alcohol to an alkyl chloride is by reaction with a chlorinating agent like thionyl chloride (SOCl₂) or hydrogen chloride (HCl).
References
An In-depth Technical Guide to 4-Chloro-2,2-dimethylpentane: Chemical Structure and Bonding
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-2,2-dimethylpentane is a secondary alkyl halide characterized by significant steric hindrance around the chiral center. This guide provides a comprehensive analysis of its chemical structure, bonding, and predicted spectroscopic properties. Due to the limited availability of experimental data for this specific molecule, this document leverages established principles of organic chemistry and data from analogous compounds to offer a robust theoretical framework. This includes predicted spectroscopic data, proposed synthetic routes with detailed experimental protocols, and an analysis of its chemical reactivity, particularly in nucleophilic substitution reactions.
Chemical Structure and Identification
This compound is a halogenated alkane with the chemical formula C₇H₁₅Cl.[1][2] Its structure features a five-carbon pentane (B18724) backbone with two methyl groups at the C2 position and a chlorine atom at the C4 position. The presence of the chlorine atom on a secondary carbon makes it a secondary alkyl halide. The carbon atom bonded to the chlorine is a chiral center.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 33429-72-0[2] |
| Molecular Formula | C₇H₁₅Cl[1][2] |
| Molecular Weight | 134.65 g/mol [1] |
| InChI | InChI=1S/C7H15Cl/c1-6(8)5-7(2,3)4/h6H,5H2,1-4H3[1] |
| InChIKey | NUEHEMIAMZEMIW-UHFFFAOYSA-N[1] |
| Canonical SMILES | CC(CC(C)(C)C)Cl[1] |
Physicochemical Properties
The physical properties of this compound are influenced by its molecular weight and branched structure. The following table summarizes key physicochemical data, with some values being predicted due to a lack of experimental data.
Table 2: Physicochemical Properties
| Property | Value |
| Boiling Point | 133.2 °C at 760 mmHg (Predicted)[3] |
| Density | 0.863 g/cm³ (Predicted)[3] |
| Refractive Index | 1.417 (Predicted)[3] |
| Melting Point | -69.5 °C (Estimate)[3] |
| Vapor Pressure | 10.5 ± 0.2 mmHg at 25°C (Predicted)[3] |
| XLogP3 | 3.3[1] |
Bonding and Molecular Geometry
The bonding in this compound consists of covalent single bonds. The carbon atoms are sp³ hybridized, leading to a tetrahedral geometry around each carbon atom. The C-Cl bond is polar due to the higher electronegativity of chlorine compared to carbon. This polarity results in a partial positive charge on the carbon atom and a partial negative charge on the chlorine atom, making the carbon atom an electrophilic center.
Due to the lack of specific experimental data for this compound, the following bond lengths and angles are estimates based on standard values for similar chloroalkanes.
Table 3: Predicted Bond Lengths and Angles
| Bond | Bond Length (Å) | Bond Angle | Angle (°) |
| C-C | ~1.54 | C-C-C | ~109.5 |
| C-H | ~1.09 | H-C-H | ~109.5 |
| C-Cl | ~1.78 | C-C-Cl | ~109.5 |
Spectroscopic Analysis (Predicted)
The following sections provide predicted spectroscopic data for this compound based on the analysis of its structural features and comparison with analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals for the different proton environments. The chemical shifts are influenced by the electronegativity of the chlorine atom and the steric environment.
Table 4: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H on C4 | 3.8 - 4.2 | Multiplet | 1H |
| H on C3 | 1.6 - 1.8 | Multiplet | 2H |
| CH₃ at C1 | 0.9 - 1.0 | Triplet | 3H |
| two CH₃ at C2 | 0.9 - 1.1 | Singlet | 6H |
| CH₃ on C4 | 1.5 - 1.7 | Doublet | 3H |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton. Due to the molecule's asymmetry, seven distinct carbon signals are expected.
Table 5: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C4 | 60 - 65 |
| C2 | 30 - 35 |
| C3 | 45 - 50 |
| C1 | 10 - 15 |
| C5 (and C2-CH₃) | 25 - 30 |
| C4-CH₃ | 20 - 25 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to be dominated by absorptions corresponding to C-H and C-Cl bond vibrations.
Table 6: Predicted IR Absorption Frequencies
| Bond | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H (alkane) | Stretching | 2850 - 3000 | Strong |
| C-H | Bending | 1350 - 1480 | Medium |
| C-Cl | Stretching | 600 - 800 | Strong |
Mass Spectrometry
The mass spectrum of this compound will show a molecular ion peak (M⁺) and various fragment ions. The fragmentation pattern is influenced by the stability of the resulting carbocations. The presence of chlorine will result in isotopic peaks (M+2) with an intensity ratio of approximately 3:1 for ³⁵Cl and ³⁷Cl.
Table 7: Predicted Major Fragment Ions in Mass Spectrometry
| m/z | Proposed Fragment |
| 134/136 | [C₇H₁₅Cl]⁺ (Molecular ion) |
| 99 | [C₇H₁₅]⁺ (Loss of Cl) |
| 57 | [C₄H₉]⁺ (tert-butyl cation) |
| 43 | [C₃H₇]⁺ (isopropyl cation) |
Synthesis and Experimental Protocols
Proposed Synthesis of this compound from 2,2-dimethylpentan-4-ol
Reaction: (CH₃)₃CCH₂CH(OH)CH₃ + SOCl₂ → (CH₃)₃CCH₂CH(Cl)CH₃ + SO₂ + HCl
Experimental Protocol:
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Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ gas) is required. The entire apparatus should be maintained under an inert atmosphere (e.g., nitrogen or argon).
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Reagents:
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2,2-dimethylpentan-4-ol
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Thionyl chloride (SOCl₂)
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Pyridine (as a solvent and acid scavenger)
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Anhydrous diethyl ether (as a solvent)
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Procedure: a. To the reaction flask, add 2,2-dimethylpentan-4-ol dissolved in anhydrous diethyl ether and a stoichiometric amount of pyridine. b. Cool the flask to 0 °C in an ice bath. c. Slowly add a solution of thionyl chloride in anhydrous diethyl ether from the dropping funnel to the stirred alcohol solution over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition. d. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). e. Upon completion, carefully quench the reaction by slowly adding ice-cold water. f. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. g. Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product. h. Purify the crude this compound by fractional distillation.
Chemical Reactivity and Potential Applications
Nucleophilic Substitution Reactions
As a secondary alkyl halide, this compound can undergo nucleophilic substitution reactions (Sₙ1 and Sₙ2). However, the bulky tert-butyl group adjacent to the reaction center introduces significant steric hindrance.
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Sₙ2 Reaction: The rate of Sₙ2 reactions is highly sensitive to steric hindrance at the electrophilic carbon.[4][5][6][7] The bulky tert-butyl group in this compound is expected to significantly hinder the backside attack of a nucleophile, making Sₙ2 reactions very slow.[7]
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Sₙ1 Reaction: The formation of a secondary carbocation intermediate is possible. The stability of this carbocation is moderate. Sₙ1 reactions are favored by polar protic solvents and weak nucleophiles. However, rearrangement of the secondary carbocation to a more stable tertiary carbocation is a potential competing pathway.
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Elimination Reactions (E2): In the presence of strong, sterically hindered bases (e.g., potassium tert-butoxide), elimination reactions to form alkenes (2,2-dimethylpent-3-ene and 2,2-dimethylpent-4-ene) are likely to be a major competing pathway.
Relevance in Drug Development
Halogenated organic compounds are important scaffolds in medicinal chemistry. The introduction of a chlorine atom can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. While there is no specific information linking this compound to drug development, its sterically hindered and chiral nature could be of interest in designing molecules with specific three-dimensional conformations for targeted biological activity. Further research would be needed to explore its potential as a building block in the synthesis of novel therapeutic agents.
Conclusion
This compound presents an interesting case study in the interplay of electronic effects and steric hindrance on the reactivity of a secondary alkyl halide. While experimental data for this specific compound is scarce, a comprehensive understanding of its chemical structure, bonding, and reactivity can be achieved through the application of fundamental organic chemistry principles and the analysis of analogous structures. The predicted spectroscopic data and proposed synthetic protocol provided in this guide offer a valuable resource for researchers and scientists interested in this and similar sterically hindered molecules. Its potential utility in synthetic and medicinal chemistry warrants further investigation.
References
- 1. This compound | C7H15Cl | CID 12616237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. Page loading... [guidechem.com]
- 4. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 5. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
IUPAC name and CAS number for 4-Chloro-2,2-dimethylpentane
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Chloro-2,2-dimethylpentane, a halogenated alkane of interest in synthetic organic chemistry. The document furnishes its definitive identification, including the IUPAC name and CAS number, and tabulates its key physical and chemical properties. While direct applications in drug development or complex biological signaling pathways have not been identified in the current body of scientific literature, this guide details a plausible experimental protocol for its synthesis and discusses its potential reactivity in common organic reactions. Visual diagrams generated using the DOT language are provided to illustrate a proposed synthetic workflow and a fundamental reaction mechanism. This guide serves as a foundational resource for researchers considering this compound as a chemical intermediate or building block in synthetic endeavors.
Chemical Identification and Properties
This compound is a secondary alkyl halide. Its identity is formally established by its IUPAC name and CAS registry number.
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IUPAC Name: this compound
-
CAS Number: 33429-72-0[1]
Physicochemical Data
The known physical and chemical properties of this compound have been aggregated from various chemical databases and are presented in the table below for ease of reference.
| Property | Value |
| Molecular Formula | C₇H₁₅Cl |
| Molecular Weight | 134.647 g/mol [2] |
| Density | 0.863 g/cm³[3] |
| Boiling Point | 133.2 °C at 760 mmHg[3] |
| Flash Point | 29.7 °C[3] |
| Refractive Index | 1.417[3] |
| Vapor Pressure | 10.5 mmHg at 25 °C[3] |
| InChI | InChI=1S/C7H15Cl/c1-6(8)5-7(2,3)4/h6H,5H2,1-4H3[2] |
| SMILES | CC(CC(C)(C)C)Cl |
Synthesis Protocol (Proposed)
Reaction:
2,2-dimethylpentan-4-ol + HCl --(ZnCl₂)--> this compound + H₂O
Materials and Reagents:
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2,2-dimethylpentan-4-ol
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Concentrated Hydrochloric Acid (HCl)
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Anhydrous Zinc Chloride (ZnCl₂)
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Sodium Bicarbonate (5% aqueous solution)
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Anhydrous Sodium Sulfate (Na₂SO₄)
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Round-bottom flask
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Reflux condenser
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Separatory funnel
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Distillation apparatus
Procedure:
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Preparation of Lucas Reagent: In a round-bottom flask, dissolve anhydrous zinc chloride in concentrated hydrochloric acid with cooling.
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Reaction Setup: To the flask containing the Lucas reagent, add 2,2-dimethylpentan-4-ol. Equip the flask with a reflux condenser.
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Reaction Execution: Stir the mixture at room temperature. The formation of an insoluble alkyl chloride will cause the solution to become cloudy. The reaction may be gently heated to increase the rate.
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Work-up: After the reaction is complete, transfer the mixture to a separatory funnel.
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Washing: Wash the organic layer sequentially with cold water and a 5% sodium bicarbonate solution to neutralize excess acid.
-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.
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Purification: Filter to remove the drying agent and purify the crude this compound by distillation, collecting the fraction at its boiling point (133.2 °C).
Chemical Reactivity and Mechanisms
As a secondary alkyl halide, this compound is expected to undergo nucleophilic substitution and elimination reactions.
Nucleophilic Substitution (Sₙ2 Reaction)
This compound can participate in bimolecular nucleophilic substitution (Sₙ2) reactions. However, the steric hindrance from the bulky tert-butyl group may slow the reaction rate compared to less hindered secondary alkyl halides.
Elimination Reaction
When treated with a strong, non-nucleophilic base, this compound can undergo an elimination reaction to form alkenes. According to Zaitsev's rule, the major product would be the more substituted alkene.
Visual Diagrams
The following diagrams, rendered using the DOT language, illustrate the proposed synthesis and a key reaction mechanism.
Caption: Proposed synthetic workflow for this compound.
Caption: Generalized Sₙ2 reaction mechanism.
Applications and Relevance in Drug Development
Based on available scientific literature, this compound is not directly implicated in any known biological signaling pathways. Furthermore, there are no documented applications of this compound as an active pharmaceutical ingredient. Its relevance to the drug development industry is likely as a chemical intermediate or a building block for the synthesis of more complex molecules with potential biological activity. Researchers may utilize its reactive chloro- group for introducing its carbon skeleton into larger molecular structures.
References
Spectroscopic Analysis of 4-Chloro-2,2-dimethylpentane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Chloro-2,2-dimethylpentane, a halogenated alkane of interest in various chemical research domains. The document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra. The information is structured to be a valuable resource for compound identification, characterization, and quality control in research and development settings.
Predicted Spectroscopic Data
Due to the limited availability of public experimental spectra for this compound, the following data has been generated using established prediction methodologies and compiled for reference.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The predicted ¹H and ¹³C NMR data for this compound are presented below.
¹H NMR (Predicted)
Solvent: CDCl₃, Reference: TMS (0 ppm)
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~4.05 | Multiplet | 1H | H-4 |
| ~1.85 | Multiplet | 1H | H-3a |
| ~1.65 | Multiplet | 1H | H-3b |
| ~1.55 | Doublet | 3H | H-5 |
| ~0.95 | Singlet | 9H | H-1, H-1', H-1'' |
¹³C NMR (Predicted)
Solvent: CDCl₃, Broadband Proton Decoupled
| Chemical Shift (δ) (ppm) | Carbon Type | Assignment |
| ~65.0 | CH | C-4 |
| ~50.0 | CH₂ | C-3 |
| ~32.0 | C | C-2 |
| ~29.0 | CH₃ | C-1, C-1', C-1'' |
| ~23.0 | CH₃ | C-5 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted significant IR absorption bands for this compound are listed below.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2960-2870 | Strong | C-H (alkane) stretch |
| 1470-1450 | Medium | C-H (alkane) bend |
| 1390-1365 | Medium | C-H (alkane) bend (gem-dimethyl) |
| 750-650 | Strong | C-Cl stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted key mass-to-charge ratio (m/z) peaks for this compound under electron ionization (EI) are outlined below.
| m/z | Relative Intensity | Assignment |
| 134/136 | Low | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl) |
| 99 | Medium | [M - Cl]⁺ |
| 57 | High | [C₄H₉]⁺ (tert-butyl cation) |
| 43 | Medium | [C₃H₇]⁺ |
| 41 | Medium | [C₃H₅]⁺ |
Experimental Protocols
The following are detailed, representative protocols for acquiring NMR, IR, and Mass Spectra for a liquid sample like this compound.
¹H and ¹³C NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.
Materials:
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This compound sample
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Deuterated chloroform (B151607) (CDCl₃)
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Tetramethylsilane (TMS) as an internal standard
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NMR tube (5 mm)
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Pipettes
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Vortex mixer
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NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
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Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.
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Add approximately 0.6-0.7 mL of CDCl₃ containing 0.03% TMS.
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Gently vortex the vial to ensure the sample is completely dissolved.
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Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.
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-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer's autosampler or manually insert it into the magnet.
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Lock the spectrometer onto the deuterium (B1214612) signal of the CDCl₃.
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Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
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Tune and match the probe for both the ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
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Set the appropriate acquisition parameters, including pulse width (typically a 90° pulse), acquisition time (e.g., 2-4 seconds), and relaxation delay (e.g., 1-5 seconds).
-
Acquire the free induction decay (FID) for a suitable number of scans (e.g., 8-16 scans) to achieve a good signal-to-noise ratio.
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-
¹³C NMR Acquisition:
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Switch the spectrometer to the ¹³C channel.
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Set the acquisition parameters for a broadband proton-decoupled ¹³C experiment. This will include a 90° pulse, a wider spectral width, and a longer relaxation delay (e.g., 2-5 seconds).
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Acquire the FID for a larger number of scans (e.g., 128-1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired FIDs for both ¹H and ¹³C experiments.
-
Phase the resulting spectra to obtain pure absorption peaks.
-
Calibrate the chemical shift scale by setting the TMS peak to 0 ppm for the ¹H spectrum and the residual CDCl₃ peak to 77.16 ppm for the ¹³C spectrum.
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
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Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
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Infrared (IR) Spectroscopy
Objective: To obtain the infrared spectrum of liquid this compound.
Materials:
-
This compound sample
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FTIR spectrometer
-
Salt plates (e.g., NaCl or KBr) or an ATR accessory
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Pipette
-
Cleaning solvent (e.g., dry acetone (B3395972) or isopropanol)
-
Lens tissue
Procedure (Using Salt Plates):
-
Sample Preparation:
-
Ensure the salt plates are clean and dry. If necessary, polish them with a soft cloth and a small amount of dry polishing rouge, and then rinse with a volatile, dry solvent.
-
Place one to two drops of the liquid this compound onto the center of one salt plate.
-
Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates.
-
-
Spectrum Acquisition:
-
Place the salt plate assembly into the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Acquire the sample spectrum by scanning the appropriate wavenumber range (e.g., 4000 cm⁻¹ to 400 cm⁻¹). Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups and bond vibrations in the molecule.
-
-
Cleaning:
-
After analysis, carefully separate the salt plates and clean them thoroughly with a dry solvent like acetone. Store the plates in a desiccator to prevent damage from moisture.
-
Mass Spectrometry (MS)
Objective: To obtain the electron ionization (EI) mass spectrum of this compound.
Materials:
-
This compound sample
-
Gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe
-
Helium gas (for GC)
-
Microsyringe (if using GC)
-
Volatile solvent (e.g., dichloromethane (B109758) or hexane, if dilution is needed)
Procedure (Using GC-MS):
-
Sample Preparation:
-
If necessary, prepare a dilute solution of this compound in a volatile solvent (e.g., 1 mg/mL in hexane).
-
-
Instrument Setup:
-
Set the GC oven temperature program to ensure good separation and elution of the compound. A typical program might start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C).
-
Set the injector temperature and the GC-MS interface temperature to ensure efficient vaporization of the sample (e.g., 250 °C and 280 °C, respectively).
-
Set the mass spectrometer to operate in electron ionization (EI) mode, typically at 70 eV.
-
Set the mass analyzer to scan a suitable m/z range (e.g., m/z 35 to 300).
-
-
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC injector.
-
The compound will travel through the GC column, separate from any impurities, and enter the mass spectrometer's ion source.
-
The mass spectrometer will continuously scan and record the mass spectra of the eluting compounds.
-
-
Data Analysis:
-
Identify the total ion chromatogram (TIC) peak corresponding to this compound.
-
Extract the mass spectrum for that peak.
-
Identify the molecular ion peak (M⁺) and its isotopic pattern (due to the presence of ³⁵Cl and ³⁷Cl).
-
Analyze the fragmentation pattern by identifying the major fragment ions and proposing their structures. This information is crucial for confirming the molecular structure.
-
Visualizations
The following diagrams illustrate key logical and experimental workflows in the spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
Caption: Predicted fragmentation pathway of this compound in EI-MS.
Unlocking Synthetic Potential: A Technical Guide to the Research Applications of 4-Chloro-2,2-dimethylpentane
For Immediate Release
This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the potential research applications of 4-Chloro-2,2-dimethylpentane. This sterically hindered alkyl halide serves as a valuable building block in organic synthesis, offering unique reactivity and the ability to introduce the bulky and stable 2,2-dimethylpentyl moiety into molecular frameworks. This document outlines its chemical properties, potential synthetic transformations, and provides a detailed experimental protocol for a key reaction, the Friedel-Crafts alkylation of benzene (B151609), which is illustrative of its reactivity.
Core Properties of this compound
This compound is a secondary alkyl chloride characterized by a neopentyl-like structure, which imparts significant steric hindrance around the chlorine-bearing carbon. This structural feature governs its reactivity, making it a unique tool for synthetic chemists.
| Property | Value |
| Molecular Formula | C₇H₁₅Cl |
| Molecular Weight | 134.65 g/mol |
| CAS Number | 33429-72-0 |
| Boiling Point | 133.2 °C at 760 mmHg (Predicted) |
| Density | 0.863 g/cm³ (Predicted) |
| LogP | 3.05 (Predicted) |
Table 1: Physicochemical Properties of this compound.
Potential Research Applications
The primary research application of this compound lies in its use as a synthetic intermediate. Its sterically encumbered nature makes it a poor substrate for direct Sₙ2 reactions. However, it can undergo Sₙ1-type reactions, often accompanied by carbocation rearrangements, and can be used to form organometallic reagents.
Friedel-Crafts Alkylation
In the presence of a Lewis acid catalyst, this compound can be used to alkylate aromatic compounds. Due to the secondary nature of the initial carbocation and the propensity for rearrangement to a more stable tertiary carbocation, the Friedel-Crafts alkylation with this reagent is expected to yield a rearranged product. This provides a pathway to introduce a specific branched alkyl group onto an aromatic ring.
A likely transformation involves the reaction of this compound with benzene in the presence of a Lewis acid like aluminum chloride (AlCl₃). The reaction is anticipated to proceed through a carbocation intermediate that undergoes a 1,2-hydride shift to form a more stable tertiary carbocation, leading to the formation of (2,2-dimethylpentan-3-yl)benzene as the major product.
Grignard Reagent Formation
Despite its steric hindrance, this compound can react with magnesium metal in an ethereal solvent to form the corresponding Grignard reagent, (2,2-dimethylpentan-4-yl)magnesium chloride. This organometallic compound is a potent nucleophile and can be used in a variety of carbon-carbon bond-forming reactions, such as additions to carbonyl compounds and ring-opening of epoxides. The formation of the Grignard reagent provides a route to incorporate the 2,2-dimethylpentyl group without the carbocation rearrangements associated with Friedel-Crafts reactions.
Experimental Protocol: Friedel-Crafts Alkylation of Benzene
The following is a representative experimental protocol for the alkylation of benzene with this compound. Note: This is a generalized procedure and may require optimization.
Materials:
-
This compound
-
Anhydrous Benzene
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Diethyl Ether
-
1 M Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous aluminum chloride (1.1 equivalents).
-
Add anhydrous benzene (5 equivalents) to the flask and cool the mixture in an ice bath.
-
In a dropping funnel, prepare a solution of this compound (1 equivalent) in anhydrous benzene (2 equivalents).
-
Add the solution of this compound dropwise to the stirred suspension of aluminum chloride in benzene over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.
-
Quench the reaction by slowly pouring the mixture over crushed ice and 1 M hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
| Reactant | Molar Equivalents |
| This compound | 1.0 |
| Benzene | 7.0 |
| Aluminum Chloride | 1.1 |
Table 2: Stoichiometry for the Friedel-Crafts Alkylation.
Conclusion
This compound presents itself as a specialized building block for organic synthesis. Its significant steric hindrance dictates its reactivity, limiting direct substitution reactions but enabling transformations such as Friedel-Crafts alkylations (with rearrangement) and the formation of Grignard reagents. These pathways allow for the strategic introduction of a bulky, branched alkyl group, a valuable motif in the design of complex organic molecules and potential pharmaceutical candidates. Further research into the catalytic activation of this sterically hindered alkyl halide may unveil novel synthetic applications.
An In-depth Technical Guide to 4-Chloro-2,2-dimethylpentane
This technical guide provides a comprehensive literature review of 4-Chloro-2,2-dimethylpentane, catering to researchers, scientists, and drug development professionals. The document summarizes the available physical and chemical data, explores potential synthetic routes with detailed analogous experimental protocols, and discusses its reactivity.
Physical and Chemical Properties
This compound is a halogenated alkane with the molecular formula C₇H₁₅Cl.[1][2][3] Its structure is characterized by a pentane (B18724) backbone with a chlorine atom at the fourth position and two methyl groups at the second position. This substitution pattern, particularly the neopentyl-like structure at one end, significantly influences its chemical reactivity.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 33429-72-0 | [1][2][4] |
| Molecular Formula | C₇H₁₅Cl | [1][3] |
| Molecular Weight | 134.65 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| SMILES | CC(CC(C)(C)C)Cl | [1] |
| InChI | InChI=1S/C7H15Cl/c1-6(8)5-7(2,3)4/h6H,5H2,1-4H3 | [1] |
| InChIKey | NUEHEMIAMZEMIW-UHFFFAOYSA-N | [1] |
Synthesis of this compound
Free Radical Chlorination of 2,2-Dimethylpentane (B165184)
One potential route is the free radical chlorination of the parent alkane, 2,2-dimethylpentane. This method typically yields a mixture of chlorinated isomers.
Caption: Free radical chlorination of 2,2-dimethylpentane.
Analogous Experimental Protocol: Free Radical Chlorination of a Branched Alkane
-
Materials: 2,2-Dimethylpentane, Sulfuryl chloride (SO₂Cl₂), Benzoyl peroxide (initiator), inert solvent (e.g., carbon tetrachloride - use with extreme caution due to toxicity, or a safer alternative like cyclohexane).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,2-dimethylpentane in the chosen inert solvent.
-
Add a catalytic amount of benzoyl peroxide.
-
Slowly add a stoichiometric amount of sulfuryl chloride to the solution.
-
Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by gas chromatography (GC) to observe the formation of chlorinated products.
-
After the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with an aqueous solution of sodium bicarbonate to neutralize any acidic byproducts, followed by washing with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Fractional distillation is then used to separate the different chlorinated isomers.
-
Table 2: Predicted Product Distribution in Free Radical Chlorination of 2,2-Dimethylpentane
| Product | Relative Reactivity (Estimated) | Statistical Factor | Predicted % Yield (Estimated) |
| 1-chloro-2,2-dimethylpentane | 1 | 9 | ~45% |
| 3-chloro-2,2-dimethylpentane | 3.9 | 2 | ~39% |
| This compound | 3.9 | 2 | ~16% |
| 1-chloro-4,4-dimethylpentane | 1 | 3 | - |
Note: The predicted yields are estimations based on the relative reactivity of primary, secondary, and tertiary C-H bonds and the statistical number of each type of hydrogen. Actual yields may vary.
Hydrochlorination of 2,2-Dimethyl-3-pentene
The addition of hydrogen chloride to an alkene is a common method for preparing alkyl chlorides. The regioselectivity of this reaction is governed by Markovnikov's rule.
Caption: Hydrochlorination of 2,2-dimethyl-3-pentene.
Analogous Experimental Protocol: Hydrochlorination of an Alkene
-
Materials: 2,2-Dimethyl-3-pentene, Hydrogen chloride (gas or solution in a non-nucleophilic solvent like acetic acid), Anhydrous solvent (e.g., dichloromethane).
-
Procedure:
-
Dissolve 2,2-dimethyl-3-pentene in the anhydrous solvent in a flask cooled in an ice bath.
-
Bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in a suitable solvent dropwise with stirring.
-
The reaction is typically rapid. Monitor the disappearance of the alkene by thin-layer chromatography (TLC) or GC.
-
Once the reaction is complete, remove the excess HCl by purging with an inert gas or by washing with a cold, dilute sodium bicarbonate solution.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by distillation under reduced pressure.
-
Spectroscopic Data
Experimental spectroscopic data for this compound is not available in the public domain. The following tables provide predicted data based on the analysis of its structure and comparison with similar compounds.
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Chemical Shift (ppm, estimated) | Multiplicity | Integration |
| -CH₃ (at C1) | ~1.5 | d | 3H |
| -CH₃ (at C2) | ~0.9 | s | 9H |
| -CH₂- | ~1.7 - 1.9 | m | 2H |
| -CHCl- | ~4.0 - 4.2 | m | 1H |
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Chemical Shift (ppm, estimated) |
| C1 | ~22 |
| C2 | ~31 |
| C3 | ~50 |
| C4 | ~65 |
| C5 | ~25 (x3) |
Table 5: Predicted Major Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment |
| 134/136 | [M]⁺ (Molecular ion) |
| 99 | [M - Cl]⁺ |
| 57 | [C(CH₃)₃]⁺ (tert-butyl cation) |
| 77 | [M - C(CH₃)₃]⁺ |
Reactivity
The reactivity of this compound is largely dictated by the steric hindrance around the carbon-chlorine bond. The bulky tert-butyl group in the beta-position significantly hinders backside attack, making Sₙ2 reactions extremely slow.
Caption: Reactivity pathways of this compound.
Reactions are more likely to proceed through an Sₙ1 mechanism, involving the formation of a secondary carbocation, which may be prone to rearrangement. With strong, bulky bases, elimination (E2) reactions to form alkenes would be a competing pathway.
Applications in Drug Development
There is no specific information in the reviewed literature detailing the use of this compound in drug development. However, chlorinated organic compounds are a significant class of molecules in medicinal chemistry. The introduction of a chlorine atom can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[5] Therefore, this compound could potentially serve as a building block or intermediate in the synthesis of novel therapeutic agents, although its utility would be highly dependent on the specific synthetic strategy and the target molecule.
References
- 1. This compound | C7H15Cl | CID 12616237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. Page loading... [guidechem.com]
- 4. This compound [stenutz.eu]
- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
Safety and Handling of 4-Chloro-2,2-dimethylpentane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as an in-depth technical guide for trained professionals in research and development environments. The information provided is based on available safety data sheets and general knowledge of similar chemical compounds. Due to a lack of specific toxicological and detailed compatibility data for 4-Chloro-2,2-dimethylpentane, all handling and safety procedures should be conducted with the utmost caution, and a thorough risk assessment should be performed before use.
Executive Summary
This compound is a flammable, chlorinated alkane. While specific toxicological data is limited, it is classified as a flammable liquid and is expected to be harmful if ingested or inhaled, and may cause skin and eye irritation. This guide provides a comprehensive overview of the known physical and chemical properties, outlines necessary safety precautions, details handling and storage procedures, and offers guidance on emergency response. All quantitative data is summarized in tables for clarity, and logical workflows for safe handling are presented as diagrams.
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound is provided in the table below. This information is critical for the safe design of experiments and for understanding its behavior under various conditions.
| Property | Value |
| Molecular Formula | C₇H₁₅Cl |
| Molecular Weight | 134.65 g/mol |
| CAS Number | 33429-72-0 |
| Appearance | Colorless liquid (presumed) |
| Boiling Point | 133.2 °C at 760 mmHg |
| Flash Point | 29.7 °C |
| Density | 0.863 g/cm³ |
| Vapor Pressure | 10.5 mmHg at 25 °C |
| Refractive Index | 1.417 |
Hazard Identification and Classification
While a complete toxicological profile for this compound is not available, based on its chemical structure and the data for similar compounds, the following hazards should be assumed:
-
Flammability: It is a flammable liquid with a flash point of 29.7 °C, posing a significant fire risk.
-
Acute Toxicity (Oral, Dermal, Inhalation): Assumed to be harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Corrosion/Irritation: Expected to cause skin irritation upon contact.
-
Eye Damage/Irritation: Likely to cause serious eye irritation.
-
Aspiration Hazard: If swallowed, may be fatal if it enters the airways.
GHS Hazard Classification (Presumed):
| Hazard Class | Category |
| Flammable Liquids | 3 |
| Acute Toxicity, Oral | 4 |
| Acute Toxicity, Dermal | 4 |
| Acute Toxicity, Inhalation | 4 |
| Skin Corrosion/Irritation | 2 |
| Serious Eye Damage/Eye Irritation | 2A |
| Aspiration Hazard | 1 |
Personal Protective Equipment (PPE)
A risk assessment should always be conducted to determine the appropriate PPE. The following provides general guidance.
Caption: Minimum and task-specific PPE recommendations.
Safe Handling and Storage
Handling
All operations involving this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Caption: Workflow for safely handling this compound.
Storage
Store in a cool, dry, well-ventilated area away from heat, sparks, open flames, and strong oxidizing agents. Containers should be tightly sealed and properly labeled.
Chemical Compatibility
| Material | Compatibility with Chlorinated Alkanes |
| Plastics | |
| High-Density Polyethylene (HDPE) | Fair to Poor |
| Polypropylene (PP) | Fair to Poor |
| Polytetrafluoroethylene (PTFE) | Excellent |
| Polyvinyl Chloride (PVC) | Poor |
| Elastomers | |
| Nitrile | Poor to Fair |
| Neoprene | Fair |
| Viton® | Good to Excellent |
| EPDM | Poor |
| Metals | |
| Stainless Steel (304, 316) | Good (in dry conditions) |
| Aluminum | Poor (risk of reaction) |
| Brass | Fair |
| Copper | Fair |
Emergency Procedures
Spill Response
Caption: Step-by-step procedure for responding to a spill.
First Aid
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Experimental Protocols (General)
Due to the absence of specific experimental protocols for this compound, the following are general methodologies for assessing the safety of similar flammable and potentially hazardous liquid chemicals.
Flash Point Determination (Closed-Cup Method)
The flash point is a critical parameter for assessing the flammability of a liquid. A standard closed-cup method, such as ASTM D93, should be used.[1][2] The general procedure involves heating the sample in a closed cup at a controlled rate and introducing an ignition source at regular intervals until a flash is observed.[1][2]
Skin Irritation Assessment (In Vitro)
An in vitro skin irritation test using reconstructed human epidermis (RhE) models is the preferred method to avoid animal testing.[3][4][5][6] The test substance is applied topically to the tissue, and after a defined exposure and post-incubation period, cell viability is measured, typically using an MTT assay.[4][5][6] A significant reduction in cell viability compared to a negative control indicates irritation potential.[4]
Decomposition and Disposal
Hazardous Decomposition Products
Upon combustion or thermal decomposition, chlorinated alkanes can produce toxic and corrosive fumes, including hydrogen chloride, carbon monoxide, and carbon dioxide.[7] The formation of phosgene (B1210022) is also a possibility under certain conditions.[7]
Disposal
All waste containing this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain. Contaminated materials, such as absorbent pads and PPE, must also be treated as hazardous waste.[8]
Conclusion
This compound is a flammable liquid that requires careful handling and adherence to strict safety protocols. While specific toxicological and compatibility data are limited, a conservative approach to safety, based on the properties of similar chlorinated alkanes, is essential. Researchers and drug development professionals must conduct thorough risk assessments, utilize appropriate personal protective equipment, and work in well-ventilated areas to minimize exposure and prevent accidents. Further research into the specific safety profile of this compound is highly recommended.
References
- 1. Flash Point - Prime Process Safety Center [primeprocesssafety.com]
- 2. filab.fr [filab.fr]
- 3. episkin.com [episkin.com]
- 4. iivs.org [iivs.org]
- 5. sterlab-store.com [sterlab-store.com]
- 6. Dermatotoxicology and Sensitive Skin Syndrome | Plastic Surgery Key [plasticsurgerykey.com]
- 7. Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ehs.yale.edu [ehs.yale.edu]
4-Chloro-2,2-dimethylpentane stability and storage conditions
An In-Depth Technical Guide to the Stability and Storage of 4-Chloro-2,2-dimethylpentane
For researchers, scientists, and professionals in drug development, a thorough understanding of the stability and appropriate storage of chemical reagents is paramount to ensure experimental reproducibility, product integrity, and safety. This technical guide provides a comprehensive overview of the known stability profile and recommended storage conditions for this compound (CAS: 33429-72-0). While specific kinetic data on the degradation of this compound is not extensively published, this guide synthesizes available information from safety data sheets and general chemical principles for halogenated alkanes.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for understanding its behavior and for safe handling.
| Property | Value | Source(s) |
| Molecular Formula | C7H15Cl | [1][2][3] |
| Molecular Weight | 134.65 g/mol | [1][2][3][4] |
| Boiling Point | 133.2°C at 760 mmHg | [3] |
| Flash Point | 29.7°C | [3] |
| Density | 0.863 g/cm³ | [3] |
| Refractive Index | 1.417 | [3] |
| Vapor Pressure | 10.5 mmHg at 25°C | [3] |
Stability Profile
Potential Degradation Pathways: As a tertiary alkyl halide, this compound may be susceptible to:
-
Elimination Reactions: In the presence of a base, it can undergo elimination to form an alkene.
-
Substitution Reactions: Nucleophilic substitution can occur, replacing the chlorine atom.
-
Hydrolysis: Reaction with water, though likely slow at neutral pH and ambient temperature, can lead to the corresponding alcohol. This can be accelerated by heat and non-neutral pH conditions.
The following diagram illustrates the key factors that can influence the stability of this compound.
References
Thermochemical Profile of 4-chloro-2,2-dimethylpentane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available thermochemical data for 4-chloro-2,2-dimethylpentane. Due to the specialized nature of this data, a significant portion is curated within subscription-based databases. This document summarizes the scope of available data, outlines the experimental methodologies for its determination, and provides a logical workflow for thermochemical analysis.
Quantitative Thermochemical Data
Direct experimental values for the thermochemical properties of this compound are primarily available through the NIST/TRC Web Thermo Tables (WTT), a subscription service.[1] While the precise data points are restricted, the service provides a summary of the types of critically evaluated data available, including the conditions under which they were measured.
Table 1: Summary of Available Thermochemical Data for this compound from NIST/TRC Web Thermo Tables
| Property | Phase | Temperature Range (K) | Pressure Range (kPa) | Data Availability |
| Normal Boiling Temperature | Liquid/Gas | - | - | Recommended Value |
| Critical Temperature | Liquid/Gas | - | - | Recommended Value |
| Critical Pressure | Liquid/Gas | - | - | Recommended Value |
| Boiling Temperature | Liquid in equilibrium with Gas | - | 4.35 x 10⁻⁶ - 2835.36 | Recommended Values |
| Phase Boundary Pressure | Liquid in equilibrium with Gas | 180 - 576 | - | 1 Experimental Data Point |
| Density | Liquid in equilibrium with Gas | 170 - 576 | - | Recommended Values |
| Density | Gas | 291.15 - 566.645 | 0.0004 - 416.069 | Recommended Values |
| Enthalpy of Vaporization | Liquid to Gas | 255 - 576 | - | Recommended Values |
| Heat Capacity at Saturation Pressure | Liquid in equilibrium with Gas | 250 - 564.48 | - | Recommended Values |
| Heat Capacity at Constant Pressure | Ideal Gas | 200 - 1000 | - | Recommended Values |
| Enthalpy | Liquid in equilibrium with Gas | 250 - 564.48 | - | Recommended Values |
| Enthalpy | Ideal Gas | 200 - 1000 | - | Recommended Values |
Note: Access to the specific quantitative data requires a subscription to the NIST/TRC Web Thermo Tables.[1]
For comparative purposes, Table 2 presents publicly available thermochemical data for the isomer, 2-chloro-2,4-dimethylpentane. This data is a combination of experimental and calculated values.
Table 2: Thermochemical Data for the Isomer 2-chloro-2,4-dimethylpentane
| Property | Value | Units | Source |
| Enthalpy of Formation (Liquid) | -277.00 ± 2.00 | kJ/mol | NIST |
| Enthalpy of Formation (Gas) | -217.58 | kJ/mol | Joback Calculated Property |
| Standard Gibbs Free Energy of Formation | -3.47 | kJ/mol | Joback Calculated Property |
| Enthalpy of Vaporization | 33.88 | kJ/mol | Joback Calculated Property |
| Enthalpy of Fusion | 7.15 | kJ/mol | Joback Calculated Property |
Experimental Protocols
The determination of the thermochemical data presented above relies on established experimental techniques. The following are detailed methodologies for key experiments.
Combustion Calorimetry for Enthalpy of Formation
The standard enthalpy of formation of a chlorinated hydrocarbon such as this compound is typically determined by rotating-bomb combustion calorimetry.
Objective: To measure the heat released during the complete combustion of the compound, from which the standard enthalpy of formation can be calculated.
Methodology:
-
Sample Preparation: A precise mass of high-purity this compound is encapsulated in a combustible container (e.g., a gelatin capsule). A known mass of a combustion aid, such as mineral oil, may be added to ensure complete combustion.
-
Bomb Preparation: The sample is placed in a platinum crucible within a high-pressure stainless steel vessel, known as a "bomb." A small amount of water or an aqueous solution of arsenious oxide is added to the bomb to ensure that the chlorine produced during combustion is converted to hydrochloric acid in a defined state.
-
Combustion: The bomb is sealed, purged of air, and charged with high-pressure oxygen (typically around 30 atm). The bomb is then placed in a calorimeter, a container with a precisely known quantity of water. The sample is ignited by passing an electric current through a fuse wire.
-
Temperature Measurement: The temperature of the water in the calorimeter is monitored with a high-precision thermometer before and after combustion. The temperature change, corrected for heat exchange with the surroundings, is used to calculate the heat released.
-
Data Analysis: The energy equivalent of the calorimeter is determined by burning a standard substance (e.g., benzoic acid) with a known heat of combustion. The heat of combustion of the sample is then calculated from the observed temperature rise.
-
Corrections: Corrections are applied for the heat of combustion of the capsule and fuse wire, and for the formation of nitric acid from residual nitrogen in the bomb.
-
Enthalpy of Formation Calculation: The standard enthalpy of formation is calculated from the heat of combustion using Hess's Law, taking into account the standard enthalpies of formation of the combustion products (CO₂, H₂O, and HCl).
Differential Scanning Calorimetry (DSC) for Heat Capacity
Objective: To measure the heat capacity of this compound as a function of temperature.
Methodology:
-
Sample Preparation: A small, precisely weighed sample of this compound is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC instrument. The instrument is programmed to heat the sample and reference at a constant rate over the desired temperature range.
-
Measurement: The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature as they are heated. This differential heat flow is directly proportional to the heat capacity of the sample.
-
Calibration: The instrument is calibrated for temperature and heat flow using standard materials with known melting points and heat capacities (e.g., indium).
-
Data Analysis: The raw data of differential heat flow versus temperature is used to calculate the specific heat capacity (Cp) of the sample at various temperatures.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the determination and analysis of thermochemical data for a compound like this compound.
References
Methodological & Application
Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-Chloro-2,2-dimethylpentane
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the nucleophilic substitution reactions of 4-Chloro-2,2-dimethylpentane. Due to the significant steric hindrance posed by its neopentyl-like structure, this secondary alkyl halide exhibits low reactivity in classical SN1 and SN2 pathways, often leading to slow reactions and undesired side products. These application notes detail the mechanistic challenges, present protocols for attempted substitution reactions, and describe more effective, alternative synthetic strategies.
Mechanistic Challenges in Nucleophilic Substitution
The structure of this compound, with a bulky tert-butyl group adjacent to the carbon bearing the chlorine atom, is the primary reason for its low reactivity in standard nucleophilic substitution reactions.
SN2 Pathway: Steric Hindrance
The bimolecular nucleophilic substitution (SN2) mechanism requires a backside attack of the nucleophile on the carbon atom bonded to the leaving group. In the case of this compound, the large tert-butyl group effectively shields the electrophilic carbon, making it physically inaccessible for the nucleophile to approach.[1][2] This steric hindrance dramatically slows down the rate of SN2 reactions. For neopentyl halides, the SN2 reaction rate can be as much as 100,000 times slower than for a simple primary alkyl halide like propyl halide.[3]
SN1 Pathway: Carbocation Instability and Rearrangement
The unimolecular nucleophilic substitution (SN1) pathway involves the formation of a carbocation intermediate. The departure of the chloride ion from this compound would initially form a highly unstable and energetically unfavorable secondary carbocation.[2] While SN1 reactions can be forced, typically with heat in a polar protic solvent, the nascent secondary carbocation rapidly rearranges via a 1,2-hydride shift to form a more stable tertiary carbocation. This rearrangement leads to a constitutional isomer as the final product, not the direct substitution product.[1][4]
References
Application Note: The Steric Impediment to SN2 Reactivity in 4-Chloro-2,2-dimethylpentane
Abstract
This application note addresses the reaction kinetics of 4-Chloro-2,2-dimethylpentane, a secondary alkyl halide with a neopentyl-like structure, in the context of bimolecular nucleophilic substitution (SN2) reactions. Contrary to the reactivity of many primary and some secondary alkyl halides, this compound is exceptionally unreactive under SN2 conditions. This resistance is attributed to profound steric hindrance imposed by the bulky tert-butyl group adjacent to the electrophilic carbon. This document elucidates the structural factors governing this lack of reactivity and provides a general protocol for evaluating the kinetics of SN2 reactions for amenable substrates, offering a comparative framework for researchers in organic synthesis and drug development.
Introduction
Bimolecular nucleophilic substitution (SN2) reactions are a cornerstone of organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds with a high degree of stereochemical control. The reaction proceeds via a concerted mechanism where a nucleophile attacks the electrophilic carbon from the backside relative to the leaving group, leading to an inversion of stereochemistry. The rate of an SN2 reaction is sensitive to several factors, including the nature of the substrate, the nucleophile, the leaving group, and the solvent. A critical factor influencing the reaction rate is the steric accessibility of the electrophilic carbon.
This compound presents an interesting case study in steric effects on SN2 reactions. While it is a secondary alkyl halide, its structure incorporates a bulky tert-butyl group on the carbon adjacent (at the β-position) to the carbon bearing the chlorine atom. This structural motif is analogous to that of neopentyl halides, which are well-documented to be extremely unreactive in SN2 reactions.[1][2] The steric bulk of the tert-butyl group effectively shields the electrophilic carbon from the requisite backside attack by a nucleophile, thereby dramatically increasing the activation energy and rendering the SN2 pathway kinetically unfavorable.[3] For practical purposes, neopentyl-like halides are considered inert to the SN2 mechanism.[2]
Data Presentation: Steric Effects on SN2 Reaction Rates
Direct quantitative kinetic data for the SN2 reaction of this compound is largely absent from the scientific literature due to its extreme lack of reactivity. However, to illustrate the profound impact of steric hindrance, the following table presents relative reaction rates for a series of alkyl bromides with a common nucleophile. This data provides a clear trend demonstrating the decrease in reactivity with increasing steric bulk around the reaction center.
| Substrate | Structure | Relative Rate | Classification | Steric Hindrance |
| Methyl bromide | CH₃Br | 30 | Methyl | Very Low |
| Ethyl bromide | CH₃CH₂Br | 1 | Primary | Low |
| Isopropyl bromide | (CH₃)₂CHBr | 0.02 | Secondary | Moderate |
| tert-Butyl bromide | (CH₃)₃CBr | ~0 | Tertiary | Very High |
| Neopentyl bromide | (CH₃)₃CCH₂Br | 0.00001 | Primary (β-branched) | Very High (at β-position) |
Table 1: Relative rates of SN2 reaction for various alkyl bromides with a given nucleophile. The data clearly shows that increasing steric hindrance, both at the α-carbon (from methyl to tert-butyl) and the β-carbon (neopentyl), drastically reduces the reaction rate.
Experimental Protocols: A General Method for Monitoring SN2 Reaction Kinetics
While this compound is not a suitable substrate for demonstrating SN2 kinetics, the following protocol outlines a general method for determining the second-order rate constant of an SN2 reaction using a more reactive substrate, such as 1-bromobutane (B133212), with a nucleophile like sodium iodide in acetone (B3395972) (the Finkelstein reaction). This method can be adapted for other suitable substrate-nucleophile pairs. The progress of the reaction can be monitored by techniques such as gas chromatography (GC), high-performance liquid chromatography (HPLC), or by monitoring the change in concentration of a reactant or product using spectroscopy if a chromophore is present.
Objective: To determine the second-order rate constant for the SN2 reaction of 1-bromobutane with sodium iodide in acetone.
Materials:
-
1-bromobutane
-
Sodium iodide (anhydrous)
-
Acetone (anhydrous)
-
Internal standard (e.g., decane)
-
Volumetric flasks and pipettes
-
Thermostatted reaction vessel (e.g., a three-necked flask with a condenser and sampling port)
-
Magnetic stirrer and stir bar
-
Gas chromatograph with a suitable column and flame ionization detector (FID)
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of 1-bromobutane in anhydrous acetone of a known concentration (e.g., 0.1 M).
-
Prepare a stock solution of sodium iodide in anhydrous acetone of a known concentration (e.g., 0.1 M).
-
Prepare a stock solution of the internal standard (decane) in anhydrous acetone.
-
-
Reaction Setup:
-
Equilibrate the thermostatted reaction vessel to the desired temperature (e.g., 25 °C).
-
Add a known volume of the sodium iodide solution to the reaction vessel and allow it to reach thermal equilibrium while stirring.
-
-
Initiation and Sampling:
-
Initiate the reaction by adding a known volume of the 1-bromobutane stock solution to the reaction vessel. Start a timer immediately upon addition.
-
At regular time intervals (e.g., every 10 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching agent (e.g., a dilute aqueous solution of sodium thiosulfate (B1220275) to consume unreacted iodide). Add a known amount of the internal standard solution to this quenched sample.
-
-
Analysis:
-
Analyze the quenched samples by gas chromatography. The internal standard allows for accurate determination of the concentration of the remaining 1-bromobutane at each time point.
-
Create a calibration curve for 1-bromobutane using the internal standard to relate peak area ratios to concentration.
-
-
Data Analysis:
-
The reaction follows second-order kinetics: Rate = k[1-bromobutane][I⁻].
-
If the initial concentrations of the reactants are equal, the integrated rate law is: 1/[A]t - 1/[A]₀ = kt, where [A]t is the concentration of 1-bromobutane at time t, and [A]₀ is the initial concentration.
-
Plot 1/[1-bromobutane] versus time. The plot should be linear with a slope equal to the second-order rate constant, k.
-
Visualizations
Caption: General mechanism of an SN2 reaction showing backside attack, the trigonal bipyramidal transition state, and inversion of configuration.
Caption: Experimental workflow for determining the rate constant of an SN2 reaction using chromatographic analysis.
Conclusion
This compound serves as an excellent example of a substrate that is sterically hindered to the point of being unreactive in SN2 reactions. The presence of a bulky tert-butyl group adjacent to the reaction center prevents the necessary backside attack of a nucleophile. While direct kinetic studies on this compound via an SN2 pathway are not feasible, understanding the principles of steric hindrance is crucial for predicting reaction outcomes and designing synthetic routes. The provided general protocol for monitoring SN2 kinetics offers a valuable tool for researchers to study the reactivity of other, more amenable substrates in drug development and organic synthesis.
References
Application Notes and Protocols for the E2 Elimination of 4-Chloro-2,2-dimethylpentane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The E2 (bimolecular elimination) reaction is a fundamental transformation in organic synthesis, enabling the formation of alkenes from alkyl halides. This application note provides a detailed protocol for the E2 elimination of 4-Chloro-2,2-dimethylpentane, a sterically hindered secondary alkyl halide. The choice of base is critical in determining the regiochemical outcome of the reaction, leading to either the more substituted Zaitsev product or the less substituted Hofmann product. For sterically hindered substrates such as this compound, the use of a bulky, non-nucleophilic base is essential to favor the E2 pathway and selectively generate the desired alkene isomer.[1][2][3]
The reaction proceeds via a concerted, single-step mechanism where a base abstracts a proton from a carbon adjacent (β-position) to the carbon bearing the leaving group (α-position), while the leaving group departs simultaneously.[4] The stereochemistry of this reaction requires an anti-periplanar arrangement of the abstracted proton and the leaving group.[1]
This document outlines the reaction conditions, a detailed experimental protocol, and expected outcomes for the E2 elimination of this compound, with a focus on achieving high yields of the Hofmann product using a sterically hindered base.
Regioselectivity: Zaitsev vs. Hofmann Elimination
The regioselectivity of the E2 reaction is primarily governed by the steric bulk of the base employed.
-
Zaitsev's Rule: With a small, strong base (e.g., sodium ethoxide, sodium hydroxide), the reaction typically yields the more substituted, and therefore more thermodynamically stable, alkene. This is known as the Zaitsev product.[5][6]
-
Hofmann's Rule: In contrast, a sterically hindered (bulky) base, such as potassium tert-butoxide (KOtBu), will preferentially abstract the most sterically accessible β-hydrogen.[7][8][9] For this compound, this leads to the formation of the less substituted alkene, 2,2-dimethyl-3-pentene, known as the Hofmann product.[10] The steric hindrance of the bulky base makes it difficult to access the internal β-hydrogen, thus favoring the abstraction of a terminal proton.[11][12]
Quantitative Data: Product Distribution in E2 Elimination of a Sterically Hindered Alkyl Halide
| Base | Base Type | Major Product | % Zaitsev Product (2,3-dimethyl-2-butene) | % Hofmann Product (2,3-dimethyl-1-butene) |
| Sodium Methoxide (NaOMe) | Small, Unhindered | Zaitsev | ~80% | ~20% |
| Potassium tert-Butoxide (KOtBu) | Bulky, Hindered | Hofmann | ~25% | ~75% |
This data clearly illustrates the profound effect of the base's steric bulk on the regiochemical outcome of the E2 reaction for a sterically hindered substrate.
Experimental Protocol
This protocol is adapted from a general procedure for the E2 elimination of secondary and tertiary alkyl halides using potassium tert-butoxide.[1][14]
Materials:
-
This compound
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Apparatus for distillation
Procedure:
-
Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous DMSO or THF to the flask to dissolve the alkyl halide. The recommended concentration is typically in the range of 0.5-1.0 M.
-
Base Addition: While stirring the solution at room temperature, carefully add potassium tert-butoxide (1.5 eq) to the reaction mixture in portions to control any initial exotherm.
-
Reaction: Heat the reaction mixture to a gentle reflux (the boiling point of the solvent) and maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a separatory funnel containing cold water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash them with saturated aqueous sodium chloride solution (brine).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and remove the solvent by rotary evaporation.
-
-
Purification: The crude product, primarily 2,2-dimethyl-3-pentene, can be purified by fractional distillation.
Safety Precautions:
-
Potassium tert-butoxide is a strong base and is corrosive. Handle it with care in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
The solvents used are flammable. Ensure the reaction is carried out in a well-ventilated area away from open flames.
Visualizing the Reaction Pathways
The following diagrams illustrate the logical flow of the E2 elimination of this compound, highlighting the factors that determine the formation of the Zaitsev and Hofmann products.
Caption: Logical relationship of reactants and products.
Caption: Regioselectivity in the E2 reaction.
Caption: Experimental workflow for Hofmann elimination.
References
- 1. Chemistry Lab [myersdaily.org]
- 2. Synthesis of Alkenes - Chemistry Steps [chemistrysteps.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Zaitsev Rule - Regioselectivity of E2 Elimination with Practice [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 8.1 E2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. youtube.com [youtube.com]
- 11. Organic chemistry 13: Bimolecular beta elimination (E2) - regioselectivity and stereoselectivity [cureffi.org]
- 12. m.youtube.com [m.youtube.com]
- 13. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 14. juliethahn.com [juliethahn.com]
Application Notes and Protocols for the Formation of (2,2-Dimethylpentan-4-yl)magnesium Chloride
Abstract
These application notes provide a detailed protocol for the synthesis of the Grignard reagent from 4-chloro-2,2-dimethylpentane. The formation of Grignard reagents from sterically hindered secondary alkyl halides presents unique challenges, including sluggish reaction initiation and potential side reactions. This document outlines the critical parameters, including magnesium activation, solvent selection, and reaction conditions, to successfully synthesize (2,2-dimethylpentan-4-yl)magnesium chloride. A protocol for the titration of the formed Grignard reagent to determine its active concentration is also provided. The information is intended for researchers in organic synthesis and drug development.
Introduction
Grignard reagents are powerful nucleophiles widely used in organic synthesis for the formation of carbon-carbon bonds.[1][2] The synthesis of these organomagnesium compounds involves the reaction of an organic halide with magnesium metal.[1] While the formation of Grignard reagents from primary and simple secondary alkyl halides is often straightforward, sterically hindered substrates like this compound pose significant challenges. The bulky neopentyl-like structure adjacent to the reactive center can impede the reaction.[3]
Successful formation of Grignard reagents from such hindered halides is critically dependent on the activation of the magnesium surface and careful control of reaction conditions to minimize side reactions like Wurtz coupling.[4][5] This document provides a comprehensive guide to navigate these challenges.
Reaction Pathway and Challenges
The primary reaction involves the insertion of magnesium into the carbon-chlorine bond of this compound.
Caption: Formation of (2,2-dimethylpentan-4-yl)magnesium chloride.
Key Challenges:
-
Reaction Initiation: A passivating layer of magnesium oxide on the magnesium turnings can prevent the reaction from starting.[6] Activation of the magnesium is therefore essential.
-
Steric Hindrance: The bulky tert-butyl group near the chlorine atom slows down the reaction rate.
-
Side Reactions: The primary side reaction is Wurtz coupling, where the formed Grignard reagent reacts with unreacted alkyl halide to form a dimer (2,2,7,7-tetramethyloctane).[4]
Experimental Protocols
Protocol 1: Formation of (2,2-Dimethylpentan-4-yl)magnesium Chloride
This protocol is adapted from procedures for structurally similar sterically hindered alkyl halides.[3]
Materials:
-
Magnesium turnings
-
This compound
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Iodine crystal or 1,2-dibromoethane (B42909) (as initiator)
-
Three-neck round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Apparatus Setup:
Caption: Experimental setup for Grignard reagent synthesis.
Procedure:
-
Preparation: All glassware must be thoroughly oven-dried (>120°C overnight) or flame-dried under a stream of inert gas and allowed to cool.
-
Reagent Charging: Place magnesium turnings (1.2 equivalents) into the three-neck flask. Add a single crystal of iodine or a few drops of 1,2-dibromoethane.
-
Initiation: Add a small portion (~10%) of a solution of this compound (1.0 equivalent) in anhydrous THF via the dropping funnel. The reaction may be gently warmed with a heat gun to initiate. Initiation is indicated by the disappearance of the iodine color and the appearance of cloudiness and gentle refluxing of the solvent.[7]
-
Addition: Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. This slow addition is crucial to minimize the local concentration of the alkyl halide, thereby reducing the rate of Wurtz coupling.[4]
-
Completion: After the addition is complete, continue to stir the mixture and gently reflux for an additional 30-60 minutes to ensure all the magnesium has reacted.
-
Storage: The resulting greyish, cloudy solution of the Grignard reagent should be used immediately or stored under an inert atmosphere.
Protocol 2: Titration of the Grignard Reagent
To ensure accurate stoichiometry in subsequent reactions, it is essential to determine the active concentration of the Grignard reagent.
Materials:
-
Diphenylacetic acid
-
Anhydrous THF
-
Dry glassware (burette, Erlenmeyer flask)
-
Inert atmosphere setup
Procedure:
-
Under an inert atmosphere, accurately weigh approximately 1 mmol of diphenylacetic acid into a dry Erlenmeyer flask.
-
Dissolve the acid in 10 mL of anhydrous THF.
-
Fill a dry burette with the prepared Grignard reagent solution.
-
Slowly titrate the diphenylacetic acid solution with the Grignard reagent with vigorous stirring.
-
The endpoint is the first appearance of a persistent pale yellow color.
-
Calculate the molarity: Molarity (M) = Moles of diphenylacetic acid / Volume of Grignard reagent (L) .
Quantitative Data and Optimization
| Parameter | Standard Condition | Optimized Condition | Expected Outcome | Rationale |
| Solvent | Anhydrous Diethyl Ether | Anhydrous THF | Increased Yield | THF has a higher solvating power, which facilitates the formation of Grignard reagents from less reactive chlorides.[8] |
| Mg Activation | None | Iodine crystal or 1,2-dibromoethane | Significant Increase in Yield & Reproducibility | Removes the passivating MgO layer, exposing a fresh reactive surface.[6] |
| Atmosphere | Air | Dry Nitrogen or Argon | Increased Yield | Prevents quenching of the highly basic Grignard reagent by atmospheric moisture and reaction with CO2.[8] |
| Addition Rate | Rapid | Slow, dropwise addition | Minimized Side Products | Prevents buildup of unreacted alkyl halide, reducing the likelihood of Wurtz coupling.[4] |
| Expected Yield | Variable, often low | ~70% | Higher product yield | Optimized conditions favor the desired Grignard formation over side reactions.[3] |
Troubleshooting
Caption: Troubleshooting guide for common Grignard reaction issues.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. leah4sci.com [leah4sci.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. 6.4 Reactions of Alkyl Halides: Grignard Reagents – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
Application Notes and Protocols for 4-Chloro-2,2-dimethylpentane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2,2-dimethylpentane is a secondary alkylating agent utilized in organic synthesis for the introduction of the 2,2-dimethylpentyl group, or its rearranged isomers, onto a variety of nucleophilic substrates. Its application is most prominent in Friedel-Crafts alkylation reactions with aromatic compounds, providing a pathway to synthesize alkylated arenes. These products can serve as intermediates in the development of new chemical entities, including pharmaceuticals and materials.
This document provides detailed application notes and protocols for the use of this compound as an alkylating agent, with a focus on Friedel-Crafts reactions. Key considerations, including the potential for carbocation rearrangements, are discussed to enable researchers to effectively utilize this reagent in their synthetic endeavors.
Principle and Mechanism of Alkylation
The primary application of this compound is in Friedel-Crafts alkylation, an electrophilic aromatic substitution reaction.[1][2] The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). The Lewis acid facilitates the formation of a carbocation from the alkyl halide, which then acts as the electrophile and is attacked by the electron-rich aromatic ring.[1]
A critical aspect of using this compound is the high propensity for carbocation rearrangement. The initially formed secondary carbocation (2,2-dimethylpentan-4-yl cation) can undergo a 1,2-hydride shift or a 1,2-methyl shift to form more stable tertiary carbocations. This rearrangement leads to a mixture of products, and the distribution is often dependent on the reaction conditions.[3][4]
Application: Friedel-Crafts Alkylation of Aromatic Compounds
The alkylation of aromatic hydrocarbons such as benzene (B151609), toluene (B28343), and phenol (B47542) with this compound introduces a bulky alkyl group, which can significantly alter the physical and chemical properties of the parent arene.
Alkylation of Benzene
The reaction of benzene with this compound in the presence of a Lewis acid catalyst is expected to yield a mixture of (2,2-dimethylpentan-4-yl)benzene and its rearranged isomers. Due to carbocation rearrangement, the major product is often the result of alkylation by a more stable tertiary carbocation.
Key Reaction Parameters and Expected Product Distribution
| Parameter | Value/Condition | Expected Outcome/Rationale |
| Aromatic Substrate | Benzene | Serves as the nucleophile. |
| Alkylating Agent | This compound | Source of the electrophilic carbocation. |
| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | Facilitates carbocation formation. |
| Temperature | 0 - 25 °C | Lower temperatures can sometimes minimize side reactions and rearrangements, though specific conditions vary.[5] |
| Reaction Time | 1 - 4 hours | Dependent on temperature and substrate reactivity. |
| Expected Products | Mixture of isomeric heptylbenzenes | Due to carbocation rearrangement, a mixture including tert-heptylbenzene isomers is anticipated.[6] |
| Work-up | Aqueous quench, extraction, distillation | Standard procedure to isolate the alkylated benzene products. |
Alkylation of Toluene
When toluene is used as the substrate, the directing effect of the methyl group (ortho- and para-directing) and steric hindrance will influence the regioselectivity of the alkylation, in addition to the carbocation rearrangement of the alkylating agent.[5]
Key Reaction Parameters and Expected Product Distribution
| Parameter | Value/Condition | Expected Outcome/Rationale |
| Aromatic Substrate | Toluene | The methyl group is activating and ortho-, para-directing. |
| Alkylating Agent | This compound | Carbocation rearrangement is expected. |
| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | Lewis acid catalyst. |
| Temperature | 0 - 25 °C | Temperature can influence the isomer distribution.[5] |
| Reaction Time | 1 - 4 hours | Reaction progress should be monitored (e.g., by TLC or GC). |
| Expected Products | Mixture of ortho-, meta-, and para-heptyltoluenes | The para-isomer is often favored due to reduced steric hindrance. The distribution of heptyl isomers will depend on the extent of carbocation rearrangement. |
Alkylation of Phenol
The alkylation of phenol presents additional challenges. The hydroxyl group can coordinate with the Lewis acid catalyst, potentially deactivating it.[7][8] Furthermore, both C-alkylation (on the aromatic ring) and O-alkylation (on the hydroxyl group) are possible.[7] The use of milder catalysts or specific reaction conditions may be necessary to achieve selective C-alkylation.
Key Reaction Parameters and Considerations
| Parameter | Value/Condition | Expected Outcome/Rationale |
| Aromatic Substrate | Phenol | Highly activated ring, but the hydroxyl group can interfere with the catalyst. |
| Alkylating Agent | This compound | Potential for carbocation rearrangement. |
| Catalyst | Activated Clay, Zeolites, or milder Lewis acids | To minimize side reactions and favor C-alkylation.[9] |
| Temperature | 80 - 120 °C | Higher temperatures are often required with solid acid catalysts.[9] |
| Reaction Time | 2 - 8 hours | Generally longer reaction times are needed with solid acids. |
| Expected Products | Mixture of ortho- and para-heptylphenols | The para-isomer is typically the major product due to steric hindrance from the hydroxyl group. |
Experimental Protocols
The following are generalized protocols for the Friedel-Crafts alkylation of aromatic compounds using this compound. Caution: These reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. Anhydrous conditions are crucial for the success of reactions involving aluminum chloride.
Protocol 1: Alkylation of Benzene with this compound
Materials:
-
Benzene (anhydrous)
-
This compound
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (B109758) (anhydrous, as solvent if needed)
-
Ice-cold water
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Ice bath
-
Separatory funnel
Procedure:
-
Set up a dry round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube.
-
Charge the flask with anhydrous benzene (typically used in excess to minimize polyalkylation) and cool the flask in an ice bath to 0-5 °C.
-
Carefully add anhydrous aluminum chloride (approximately 1.1 equivalents relative to the alkylating agent) to the stirred benzene.
-
Add this compound (1 equivalent) to the dropping funnel, optionally diluted with a small amount of anhydrous dichloromethane.
-
Add the this compound solution dropwise to the stirred benzene/AlCl₃ mixture over a period of 30-60 minutes, maintaining the temperature between 0-10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by TLC or GC.
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and a small amount of concentrated HCl.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with dichloromethane or diethyl ether (2 x 20 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by fractional distillation under reduced pressure to isolate the isomeric heptylbenzene (B126430) products.
Visualizations
Caption: Experimental workflow for Friedel-Crafts alkylation.
Caption: Potential carbocation rearrangements.
Conclusion
This compound is a viable, albeit complex, alkylating agent for the functionalization of aromatic compounds via Friedel-Crafts reactions. The primary challenge in its application is the inherent tendency of the intermediate carbocation to undergo rearrangement, leading to a mixture of isomeric products. Careful control of reaction conditions, including temperature and catalyst choice, can influence the product distribution. The protocols and data presented herein provide a foundational guide for researchers to explore the synthetic utility of this reagent. Further optimization and detailed product analysis are recommended for specific applications in research and development.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. youtube.com [youtube.com]
- 6. lookchem.com [lookchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Neopentyl-Containing Compounds Using 4-Chloro-2,2-dimethylpentane
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neopentyl groups are valued in medicinal chemistry and materials science for their steric bulk, which can enhance metabolic stability, modulate receptor binding, and influence the physical properties of molecules. 4-Chloro-2,2-dimethylpentane is a secondary alkyl halide that serves as a versatile precursor for introducing a neopentyl-like moiety, specifically the 2,2-dimethylpentan-4-yl group. This document provides detailed protocols for the synthesis of functionalized neopentyl-containing compounds via two primary pathways: Grignard reagent formation and nucleophilic substitution. These methods offer robust routes to create novel alcohols, nitriles, and other derivatives for further elaboration in drug discovery and materials science research.
The protocols outlined below are based on established principles of organic synthesis. This compound, as a secondary alkyl halide, can undergo both SN1 and SN2 reactions, as well as elimination. Reaction conditions must be carefully selected to favor the desired substitution pathway.[1] Similarly, the formation of a Grignard reagent from an alkyl chloride is feasible but may require activation of the magnesium surface to proceed efficiently.[2][3]
Protocol 1: Synthesis of 2,4,4-Trimethylhexan-2-ol via Grignard Reaction
This protocol details the formation of a Grignard reagent from this compound, followed by its reaction with acetone (B3395972) to yield a tertiary alcohol. The Grignard reagent acts as a potent carbon-based nucleophile.[3][4]
Experimental Protocol
Part A: Preparation of (2,2-dimethylpentan-4-yl)magnesium chloride
-
Materials:
-
Magnesium turnings
-
Iodine (one small crystal)
-
This compound (C7H15Cl, MW: 134.65 g/mol )
-
Anhydrous diethyl ether (Et2O) or tetrahydrofuran (B95107) (THF)
-
Argon or Nitrogen gas for inert atmosphere
-
-
Equipment:
-
Three-necked round-bottom flask, flame-dried
-
Reflux condenser with a drying tube (e.g., CaCl2 or Drierite)
-
Dropping funnel, pressure-equalizing
-
Magnetic stirrer and stir bar
-
Heating mantle
-
-
Procedure:
-
Assemble the flame-dried glassware under a positive pressure of inert gas.
-
Place magnesium turnings (1.2 eq) in the flask. Add a single crystal of iodine to activate the magnesium surface.[2]
-
Add enough anhydrous diethyl ether to cover the magnesium.
-
Prepare a solution of this compound (1.0 eq) in anhydrous diethyl ether in the dropping funnel.
-
Add a small portion (~10%) of the alkyl chloride solution to the magnesium suspension. The reaction may require gentle warming to initiate, which is often indicated by the disappearance of the iodine color and gentle bubbling.[5]
-
Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring the mixture for an additional 60 minutes to ensure full conversion. The resulting gray, cloudy solution is the Grignard reagent and should be used immediately.
-
Part B: Reaction with Acetone
-
Materials:
-
(2,2-dimethylpentan-4-yl)magnesium chloride solution (from Part A)
-
Anhydrous acetone
-
Anhydrous diethyl ether (Et2O)
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
-
Procedure:
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Prepare a solution of anhydrous acetone (1.1 eq) in anhydrous diethyl ether in the dropping funnel.
-
Add the acetone solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0-5 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours.
-
Cool the reaction mixture back to 0 °C and slowly quench by adding saturated aqueous NH4Cl solution dropwise. This will hydrolyze the magnesium alkoxide.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product, 2,4,4-trimethylhexan-2-ol, can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.
-
Workflow Diagram for Grignard Synthesis
References
Application Notes and Protocols: 4-Chloro-2,2-dimethylpentane as a Versatile Precursor for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-2,2-dimethylpentane is a secondary alkyl halide that holds potential as a versatile building block in the synthesis of pharmaceutical intermediates. While direct applications in marketed drugs are not extensively documented, its chemical structure allows for a range of synthetic transformations crucial for the construction of complex molecular architectures. This document provides an overview of its potential applications, detailed experimental protocols for key reactions, and hypothetical data to guide researchers in its use. The primary utility of this compound lies in its ability to undergo nucleophilic substitution reactions and to form organometallic reagents, thereby enabling carbon-carbon bond formation and the introduction of diverse functional groups.
Potential Synthetic Applications
The reactivity of this compound is primarily dictated by the secondary carbon to which the chlorine atom is attached. This allows for two main pathways for synthetic utility: nucleophilic substitution and the formation of Grignard reagents.
Nucleophilic Substitution Reactions
This compound can undergo nucleophilic substitution through both S(_N)1 and S(_N)2 mechanisms. The reaction pathway is dependent on the choice of nucleophile, solvent, and temperature.
-
S(_N)2 Pathway: Favored by strong, small nucleophiles and polar aprotic solvents. This reaction proceeds with an inversion of stereochemistry at the chiral center.
-
S(_N)1 Pathway: Favored by weak nucleophiles and polar protic solvents. This pathway involves the formation of a carbocation intermediate, which can lead to a racemic mixture of products if the starting material is chiral.
These substitution reactions are fundamental for introducing a variety of functional groups, such as azides, cyanides, and thiols, which are common moieties in pharmaceutical compounds.
Grignard Reagent Formation and Application
A highly valuable application of this compound is its conversion to a Grignard reagent. This organomagnesium halide is a potent nucleophile and a strong base, enabling the formation of new carbon-carbon bonds by reacting with electrophiles such as aldehydes, ketones, and esters. This reaction is a cornerstone of complex molecule synthesis in the pharmaceutical industry.
Data Presentation
The following tables summarize hypothetical, yet realistic, quantitative data for the key synthetic transformations of this compound. These values are based on typical yields and purities for analogous reactions in a laboratory setting.
Table 1: Nucleophilic Substitution with Sodium Azide (B81097) (S(_N)2)
| Reactant | Reagent | Solvent | Product | Hypothetical Yield (%) | Hypothetical Purity (%) |
| This compound | Sodium Azide | DMF | 4-Azido-2,2-dimethylpentane | 85-95 | >98 (by GC-MS) |
Table 2: Grignard Reaction with Acetone (B3395972)
| Reactant | Reagent | Solvent | Product | Hypothetical Yield (%) | Hypothetical Purity (%) |
| (2,2-dimethylpentyl)magnesium chloride | Acetone | Diethyl Ether | 2,3,3,5-Tetramethylhexan-2-ol | 70-85 | >97 (by NMR) |
Experimental Protocols
Protocol for Nucleophilic Substitution: Synthesis of 4-Azido-2,2-dimethylpentane (S(_N)2)
Materials:
-
This compound (1.0 eq)
-
Sodium azide (1.5 eq)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware, magnetic stirrer, and heating mantle
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium azide and anhydrous DMF.
-
Stir the suspension and add this compound dropwise at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 12-18 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing diethyl ether and water.
-
Separate the layers and wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 4-azido-2,2-dimethylpentane by vacuum distillation or column chromatography on silica (B1680970) gel.
Protocol for Grignard Reagent Formation and Reaction with Acetone
Materials:
-
Magnesium turnings (1.2 eq)
-
Iodine (a single crystal)
-
This compound (1.0 eq)
-
Anhydrous diethyl ether
-
Acetone (1.0 eq), anhydrous
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
-
Standard flame-dried glassware for Grignard reactions
Procedure:
Part A: Formation of the Grignard Reagent
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place the magnesium turnings and a crystal of iodine under an inert atmosphere.
-
Add a small portion of a solution of this compound in anhydrous diethyl ether to the dropping funnel and add it to the magnesium to initiate the reaction (indicated by a color change and gentle reflux).
-
Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
Part B: Reaction with Acetone
-
Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of anhydrous acetone in anhydrous diethyl ether dropwise to the Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting tertiary alcohol by column chromatography or distillation.
Disclaimer
The protocols and data presented in these application notes are for informational purposes and are based on established chemical principles. Researchers should conduct their own risk assessments and optimize reaction conditions as necessary. All experiments should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Application Notes and Protocols: The Potential of 4-Chloro-2,2-dimethylpentane in the Synthesis of Novel Agrochemicals
For distribution to: Researchers, scientists, and drug development professionals.
These application notes explore the prospective use of 4-Chloro-2,2-dimethylpentane as a building block in the synthesis of novel agrochemical candidates, particularly focusing on fungicides. While direct applications of this compound in commercial agrochemical synthesis are not extensively documented in publicly available literature, its structural features suggest its potential as a precursor for creating analogues of existing successful fungicides. This document provides a hypothetical application based on the synthesis of a novel pyrazole (B372694) carboxamide fungicide, an analogue of the known succinate (B1194679) dehydrogenase inhibitor (SDHI), penflufen (B166974).
Introduction: Rationale for Use
This compound possesses a neopentyl-like chloride, which can be utilized in various organic synthesis reactions, including alkylations. The 2,2-dimethylpentyl moiety can introduce desirable lipophilic characteristics to a molecule, potentially enhancing its ability to penetrate biological membranes of target pests. In the context of agrochemicals, modifying the alkyl side chains of known active ingredients is a common strategy for discovering new compounds with improved efficacy, altered spectrum of activity, or better safety profiles.
Penflufen, a commercial fungicide, features a 1,3-dimethylbutyl side chain. By substituting this with a 2,2-dimethylpentyl group from this compound, it is hypothesized that a novel fungicide with a potentially different efficacy and resistance profile could be synthesized. The target molecule for this application note is N-(2-(2,2-dimethylpentan-4-yl)phenyl)-5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxamide.
Proposed Synthetic Application: Synthesis of a Penflufen Analogue
The proposed synthesis involves a two-step process:
-
Friedel-Crafts Alkylation: Attachment of the 2,2-dimethylpentyl group to an aniline (B41778) derivative.
-
Amide Coupling: Formation of the final pyrazole carboxamide fungicide.
An alternative and more direct approach, which will be detailed in the experimental protocol, involves the alkylation of a pre-formed aniline precursor.
Logical Workflow for the Synthesis of a Penflufen Analogue
Caption: A logical workflow for the two-step synthesis of a novel penflufen analogue.
Experimental Protocols
The following is a detailed, hypothetical protocol for the synthesis of N-(2-(2,2-dimethylpentan-4-yl)phenyl)-5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxamide.
Synthesis of 2-(2,2-dimethylpentan-4-yl)aniline (Intermediate 1)
Materials:
-
2-Aminophenol
-
This compound
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary Evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Under an inert atmosphere (e.g., nitrogen), dissolve 2-aminophenol (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.
-
Slowly add anhydrous AlCl₃ (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
To this mixture, add a solution of this compound (1.1 eq) in anhydrous DCM dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring it into a beaker of ice-cold 1 M HCl.
-
Separate the organic layer. Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired 2-(2,2-dimethylpentan-4-yl)aniline.
Synthesis of N-(2-(2,2-dimethylpentan-4-yl)phenyl)-5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxamide (Final Product)
Materials:
-
2-(2,2-dimethylpentan-4-yl)aniline (Intermediate 1)
-
5-Fluoro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve 2-(2,2-dimethylpentan-4-yl)aniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Cool the mixture to 0 °C.
-
Add a solution of 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride (1.1 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Quench the reaction with saturated NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the final product.
Quantitative Data
The following table presents representative data from analogous pyrazole carboxamide synthesis reactions found in the literature. This data is for illustrative purposes to provide an expectation of potential yields and purity.
| Reaction Step | Reactant 1 | Reactant 2 | Solvent | Catalyst/Base | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| Alkylation | Aniline Derivative | Alkyl Halide | DCM | AlCl₃ | RT | 12 | 60-75 | >95 |
| Amide Coupling | Alkylated Aniline | Pyrazole-carbonyl chloride | THF | Et₃N | RT | 5 | 75-90 | >98 |
Mechanism of Action: Succinate Dehydrogenase Inhibition
The synthesized penflufen analogue, being a pyrazole carboxamide, is expected to function as a Succinate Dehydrogenase Inhibitor (SDHI). SDHIs disrupt the fungal mitochondrial electron transport chain at Complex II, thereby inhibiting cellular respiration and leading to fungal cell death.
Diagram of SDHI Mechanism of Action
Application Notes and Protocols for Reactions with 4-Chloro-2,2-dimethylpentane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key chemical transformations involving 4-Chloro-2,2-dimethylpentane. The protocols are designed to serve as a foundational guide for the synthesis of various derivatives, which can be valuable intermediates in organic synthesis and drug discovery.
Overview of Reactivity
This compound is a secondary alkyl halide. Its reactivity is characterized by the potential to undergo several key reaction types, including nucleophilic substitution (SN2), elimination (E2), and the formation of organometallic reagents (Grignard reaction). The steric hindrance provided by the adjacent bulky tert-butyl group influences the preferred reaction pathway and conditions.
Grignard Reaction: Formation of (2,2-Dimethylpentan-4-yl)magnesium chloride and subsequent reactions
The formation of a Grignard reagent from this compound provides a powerful nucleophile for the formation of new carbon-carbon bonds. This organomagnesium halide can react with a variety of electrophiles, such as aldehydes, ketones, and carbon dioxide.[1]
Experimental Protocol: Synthesis of 2,2-Dimethylpentan-4-ol
This protocol details the formation of the Grignard reagent followed by its reaction with formaldehyde (B43269) to yield the primary alcohol, 2,2-dimethylpentan-4-ol.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)[2]
-
Iodine crystal (as initiator)[1]
-
Formaldehyde (or paraformaldehyde)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Apparatus Setup: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer should be assembled and flame-dried under an inert atmosphere (nitrogen or argon) to ensure anhydrous conditions.[3]
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the reaction flask. Gently warm the flask until the purple vapor of iodine is observed, which will then dissipate, indicating the activation of the magnesium surface. Allow the flask to cool to room temperature.[1]
-
Grignard Reagent Formation: Add a small amount of anhydrous diethyl ether to cover the magnesium turnings. A solution of this compound (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel. The initiation of the reaction is indicated by a gentle reflux of the ether. Maintain a gentle reflux by controlling the rate of addition. After the addition is complete, continue stirring at reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[3]
-
Reaction with Formaldehyde: Cool the Grignard reagent solution in an ice bath. Slowly bubble gaseous formaldehyde (generated from heating paraformaldehyde) through the solution or add a solution of formaldehyde in anhydrous ether.
-
Quenching: After the reaction with formaldehyde is complete, cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction.[3]
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers and wash with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography.
Quantitative Data (Estimated)
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Expected Yield (%) |
| 2,2-Dimethylpentan-4-ol | C₇H₁₆O | 116.20 | ~150-155 | 60-70 |
Experimental Workflow
Caption: Workflow for the synthesis of 2,2-Dimethylpentan-4-ol.
Nucleophilic Substitution (SN2) Reaction: Synthesis of 4-Azido-2,2-dimethylpentane
This compound, as a secondary halide, can undergo SN2 reactions with good nucleophiles.[4] The reaction with sodium azide (B81097) is a common method to introduce an azide group, which can be further reduced to an amine.
Experimental Protocol: Synthesis of 4-Azido-2,2-dimethylpentane
This protocol is adapted from a general procedure for the synthesis of alkyl azides from alkyl halides.[2]
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Deionized water
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium azide (1.5 equivalents) in anhydrous DMSO.
-
Addition of Alkyl Halide: Add this compound (1.0 equivalent) to the sodium azide solution.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Once the reaction is complete, quench the reaction by adding deionized water.
-
Work-up: Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic extracts with water and then with brine to remove residual DMSO and salts.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent under reduced pressure. Caution: Alkyl azides can be explosive and should be handled with care.
Quantitative Data (Estimated)
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Expected Yield (%) |
| 4-Azido-2,2-dimethylpentane | C₇H₁₅N₃ | 141.22 | ~60-65 (at reduced pressure) | 80-90 |
Subsequent Reaction: Reduction to 2,2-Dimethylpentan-4-amine
The synthesized azide can be reduced to the corresponding primary amine.
Materials:
-
4-Azido-2,2-dimethylpentane
-
Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (B1222165) (NaBH₄) with a catalyst[5]
-
Anhydrous diethyl ether or THF
-
Water
-
15% Sodium hydroxide (B78521) (NaOH) solution
Procedure (using LiAlH₄):
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, prepare a suspension of LiAlH₄ (1.5 equivalents) in anhydrous diethyl ether.
-
Addition of Azide: Add a solution of 4-Azido-2,2-dimethylpentane (1.0 equivalent) in anhydrous diethyl ether dropwise to the stirred LiAlH₄ suspension at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Quenching (Fieser workup): Cool the reaction mixture to 0 °C and cautiously add water (x mL), followed by 15% NaOH solution (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.
-
Work-up: Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with diethyl ether.
-
Purification: Dry the filtrate over anhydrous potassium carbonate, filter, and remove the solvent to yield the amine.
Experimental Workflow
Caption: Workflow for the synthesis of 4-azido-2,2-dimethylpentane and its subsequent reduction.
Elimination (E2) Reaction: Synthesis of Alkenes
In the presence of a strong, non-nucleophilic base, this compound will undergo an E2 elimination reaction to form alkenes. The regioselectivity of the elimination will be influenced by the nature of the base and the substrate structure. For a secondary halide like 2-chloro-4-methylpentane, reaction with sodium ethoxide can lead to multiple elimination products.[6]
Experimental Protocol: Elimination of this compound
Materials:
-
This compound
-
Sodium ethoxide (NaOEt) or Potassium tert-butoxide (t-BuOK)
-
Anhydrous ethanol (B145695) (for NaOEt) or tert-butanol (B103910) (for t-BuOK)
-
Deionized water
-
Pentane or Hexane
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of the strong base (e.g., sodium ethoxide, 1.5 equivalents) in its corresponding anhydrous alcohol.
-
Addition of Alkyl Halide: Add this compound (1.0 equivalent) to the basic solution.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction by GC.
-
Work-up: Cool the reaction mixture, add water, and extract the products with a low-boiling hydrocarbon solvent like pentane.
-
Purification: Wash the organic extract with water, dry over anhydrous magnesium sulfate, and carefully remove the solvent by distillation. The resulting mixture of alkenes can be analyzed by GC-MS and NMR.
Expected Products and Quantitative Data (Estimated)
The elimination of HCl from this compound can result in two constitutional isomers. According to Zaitsev's rule, the more substituted alkene is generally the major product with a small, strong base like ethoxide. However, a bulky base like tert-butoxide may favor the less substituted Hofmann product.
| Product | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Expected Major Product (with NaOEt) |
| 2,2-Dimethyl-3-pentene | CH₃-CH=CH-C(CH₃)₃ | C₇H₁₄ | 98.19 | Yes |
| 4,4-Dimethyl-1-pentene | CH₂=CH-CH₂-C(CH₃)₃ | C₇H₁₄ | 98.19 | No |
Logical Relationship of Products
Caption: Potential products of the E2 elimination reaction.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. Synthesis and Reduction of Azides [chemistry.mdma.ch]
- 3. odp.library.tamu.edu [odp.library.tamu.edu]
- 4. scribd.com [scribd.com]
- 5. Amine synthesis by azide reduction [organic-chemistry.org]
- 6. Solved Draw the three elimination products formed by | Chegg.com [chegg.com]
Troubleshooting & Optimization
Overcoming steric hindrance in 4-Chloro-2,2-dimethylpentane reactions
Technical Support Center: 4-Chloro-2,2-dimethylpentane Reactions
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges related to steric hindrance in reactions involving this sterically demanding secondary alkyl halide.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so unreactive in standard Sₙ2 reactions?
A1: this compound is a secondary alkyl halide with a bulky tert-butyl group on the carbon adjacent (beta) to the electrophilic carbon. This structure, similar to a neopentyl halide, creates significant steric hindrance.[1] In an Sₙ2 reaction, the nucleophile must perform a "backside attack" on the carbon bearing the chlorine atom.[2] The bulky t-butyl group physically blocks this approach, dramatically increasing the activation energy and slowing the reaction rate to a point where it is often considered non-reactive under typical Sₙ2 conditions.[3]
Q2: Can this compound undergo Sₙ1 reactions? What are the potential complications?
A2: Yes, Sₙ1 reactions are possible because the rate-determining step is the formation of a carbocation, which is not impeded by backside attack.[4][5] However, the initial product is a secondary carbocation. This intermediate can, and likely will, undergo a hydride shift to form a more stable tertiary carbocation. This rearrangement will lead to a mixture of products, with the rearranged substitution product often predominating.
Q3: What is the major product when reacting this compound with a strong base like sodium ethoxide?
A3: With a strong, non-bulky base, the major product will be the result of an E2 elimination reaction.[6][7] Due to the steric hindrance around the alpha-carbon, the base will more readily abstract a proton from an adjacent (beta) carbon. The major alkene product will be the more substituted (and thus more stable) Zaitsev product: 2,2-dimethylpent-3-ene.
Q4: How can I favor elimination over substitution?
A4: To favor elimination, you should use a strong, sterically hindered base like potassium tert-butoxide (t-BuOK). Higher temperatures also significantly favor elimination reactions over substitution. The combination of a bulky base and heat will maximize the yield of the elimination product.
Troubleshooting Guide
Problem: Low or no yield in a nucleophilic substitution attempt.
This is a common issue due to the high steric hindrance of the substrate. The following workflow can help diagnose the problem and find a solution.
Caption: Troubleshooting workflow for low-yield reactions.
Reaction Pathways & Selectivity
The reaction outcome with this compound is a competition between four potential pathways: Sₙ1, Sₙ2, E1, and E2. The steric profile of the molecule is the dominant factor in determining the result.
Caption: Competing Sₙ1, Sₙ2, E1, and E2 pathways.
Data Summary: Influencing Reaction Outcomes
The choice of reagents and conditions is critical for directing the reaction toward the desired product.
| Factor | To Favor Substitution (Sₙ1) | To Favor Elimination (E2) | Rationale |
| Nucleophile/Base | Weakly basic, good nucleophile (e.g., I⁻, Br⁻, H₂O, ROH).[8] | Strong, sterically hindered base (e.g., KOC(CH₃)₃, DBU).[6] | Strong bases favor elimination. Bulky bases are poor nucleophiles and enhance selectivity for elimination. |
| Solvent | Polar protic (e.g., Ethanol, Water, Acetic Acid).[4] | Polar aprotic (e.g., DMSO, THF) is often suitable. | Polar protic solvents stabilize the carbocation intermediate for Sₙ1/E1 pathways.[9] |
| Temperature | Lower temperatures. | Higher temperatures. | Elimination has a higher activation energy and is entropically favored, thus benefits more from increased temperature. |
| Concentration | Lower concentration of nucleophile. | Higher concentration of base. | E2 is a bimolecular reaction, so its rate is dependent on the concentration of the base.[7] |
Experimental Protocols
Protocol 1: Synthesis of 2,2-Dimethyl-3-pentene via E2 Elimination
This protocol aims to maximize the yield of the elimination product using a strong, bulky base.
-
Objective: To synthesize 2,2-dimethyl-3-pentene from this compound.
-
Reagents:
-
This compound (1.0 eq)
-
Potassium tert-butoxide (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stirrer, add potassium tert-butoxide (1.5 eq).
-
Add anhydrous THF to the flask under a nitrogen atmosphere.
-
Stir the mixture until the potassium tert-butoxide is fully dissolved.
-
Add this compound (1.0 eq) dropwise to the solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux (approx. 66°C) and maintain for 4-6 hours.
-
Monitor the reaction progress using Gas Chromatography (GC) by observing the disappearance of the starting material.
-
Upon completion, cool the mixture to room temperature and quench by slowly adding water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product via fractional distillation.
-
Protocol 2: Synthesis of 2,2-Dimethyl-3-pentanol via Sₙ1 Reaction (Solvolysis)
This protocol uses solvolysis to favor the Sₙ1 pathway, anticipating a rearranged product.
-
Objective: To synthesize the alcohol product via an Sₙ1 solvolysis reaction. Note: The expected major product is the rearranged alcohol, 2,3-dimethyl-2-pentanol, due to a hydride shift.
-
Reagents:
-
This compound (1.0 eq)
-
80:20 Ethanol/Water solvent mixture
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine this compound (1.0 eq) and the 80:20 ethanol/water mixture.
-
Heat the mixture to a gentle reflux (approx. 80-85°C). The reaction is typically slow.
-
Monitor the reaction over 24-48 hours using GC-MS to identify the starting material and the formation of both direct substitution and rearranged alcohol products.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Neutralize any generated HCl by adding a small amount of sodium bicarbonate solution.
-
Remove the ethanol under reduced pressure.
-
Extract the remaining aqueous solution with dichloromethane (B109758) (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Analyze the product mixture via ¹H NMR and ¹³C NMR to determine the ratio of rearranged to non-rearranged products. Purify via column chromatography if necessary.
-
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 5. quora.com [quora.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. iiste.org [iiste.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. ocw.uci.edu [ocw.uci.edu]
Byproduct formation in the synthesis of 4-Chloro-2,2-dimethylpentane
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-2,2-dimethylpentane. The primary focus is on understanding and mitigating the formation of byproducts during the synthesis, which is typically achieved through the hydrochlorination of a suitable alkene precursor.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound and what are the expected byproducts?
The synthesis of this compound is anticipated to proceed via the hydrochlorination of an isomeric C7 alkene, such as 3,3-dimethyl-1-pentene (B1360116). However, this reaction is known to be susceptible to carbocation rearrangements, leading to the formation of several isomeric byproducts. The expected major byproduct is often a rearranged product, 2-chloro-2,3-dimethylbutane, rather than the unrearranged addition product.[1][2][3][4] The reaction of 3,3-dimethyl-1-pentene with HCl, for instance, has been noted to produce a mixture of halogenated alkanes.[5]
Q2: What is the underlying mechanism responsible for byproduct formation in this synthesis?
Byproduct formation is primarily driven by carbocation rearrangements.[1][2][4] The hydrochlorination of an alkene like 3,3-dimethyl-1-butene (B1661986) involves the initial protonation of the double bond to form a carbocation intermediate. This initial carbocation can then undergo a rearrangement, such as a hydride or alkyl shift, to form a more stable carbocation before the chloride ion attacks. These rearrangements lead to a mixture of isomeric chloroalkanes.[1][3][4]
Q3: How can I minimize the formation of rearrangement byproducts?
Minimizing carbocation rearrangements can be challenging. Controlling reaction conditions is key. Lower reaction temperatures generally favor the kinetic product (less rearrangement) over the thermodynamic product (more rearrangement). The choice of solvent can also influence the stability of the carbocation intermediate and thus the extent of rearrangement. Non-polar solvents may suppress the formation and rearrangement of carbocations to some extent.
Q4: What analytical techniques are recommended for identifying and quantifying the product and byproducts?
Gas chromatography-mass spectrometry (GC-MS) is the ideal technique for separating and identifying the isomeric chloroalkane products.[6][7][8][9][10] A capillary column with a non-polar stationary phase is typically used for the separation of these volatile compounds. The mass spectra of the different isomers will show characteristic fragmentation patterns that allow for their unambiguous identification. For quantitative analysis, it is important to use a calibrated internal standard. 13C NMR spectroscopy, in conjunction with techniques like DEPT (Distortionless Enhancement by Polarization Transfer), can also be a powerful tool for distinguishing between the different isomers.[11]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low yield of the desired this compound | Predominance of rearrangement byproducts. | - Lower the reaction temperature to favor the kinetic product.- Experiment with less polar solvents to disfavor carbocation formation and rearrangement.- Consider alternative synthetic routes that do not proceed through a carbocation intermediate prone to rearrangement. |
| Multiple unexpected peaks in the GC-MS chromatogram | Formation of a complex mixture of isomeric chloroalkanes due to extensive carbocation rearrangements. | - Confirm the identity of the major peaks by comparing their mass spectra with a library of known compounds.- Re-evaluate the starting alkene to ensure its purity and isomeric identity.- Simplify the product mixture by optimizing reaction conditions (see above). |
| Difficulty in separating the desired product from byproducts | The isomeric byproducts have very similar boiling points and polarities. | - Employ a high-resolution capillary GC column for better separation.- Consider preparative gas chromatography for the isolation of a pure sample of the desired product.- Fractional distillation under reduced pressure may be attempted, but may not be effective for close-boiling isomers. |
Experimental Protocols
Illustrative Protocol: Hydrochlorination of 3,3-dimethyl-1-pentene
Materials:
-
3,3-dimethyl-1-pentene
-
Anhydrous hydrogen chloride (gas or a solution in a non-polar solvent like dioxane)
-
Anhydrous non-polar solvent (e.g., dichloromethane, pentane)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, dissolve 3,3-dimethyl-1-pentene in the anhydrous non-polar solvent.
-
Cool the solution to a low temperature (e.g., -78 °C to 0 °C) using a suitable cooling bath.
-
Slowly bubble anhydrous hydrogen chloride gas through the stirred solution or add a solution of HCl in an anhydrous solvent dropwise.
-
Monitor the reaction progress by taking aliquots and analyzing them by GC-MS.
-
Once the reaction is complete, stop the flow of HCl and allow the mixture to warm to room temperature.
-
Wash the reaction mixture with a cold, dilute solution of sodium bicarbonate to neutralize any excess acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
The crude product can be purified by fractional distillation under reduced pressure, although separation of isomers may be difficult.
Visualizing Reaction Pathways
The following diagrams illustrate the key reaction pathways involved in the hydrochlorination of 3,3-dimethyl-1-pentene, including the formation of the carbocation intermediate and its subsequent rearrangement.
Caption: Carbocation formation and rearrangement in the hydrochlorination of 3,3-dimethyl-1-butene.
Caption: General experimental workflow for the synthesis and analysis of this compound.
References
- 1. 7.11 Evidence for the Mechanism of Electrophilic Additions: Carbocation Rearrangements - Organic Chemistry | OpenStax [openstax.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Solved Reaction of 3,3-dimethyl-1-pentene with HCl gave a | Chegg.com [chegg.com]
- 6. epa.gov [epa.gov]
- 7. Quantification of chlorinated paraffins by chromatography coupled to high-resolution mass spectrometry - Part A: Influence of gas chromatography and ionisation source parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. gcms.cz [gcms.cz]
- 11. azom.com [azom.com]
Purification techniques for 4-Chloro-2,2-dimethylpentane reaction mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Chloro-2,2-dimethylpentane reaction mixtures. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a this compound reaction mixture?
A1: Common impurities depend on the synthetic route.
-
From 2,2-dimethylpentan-4-ol: Unreacted starting material (2,2-dimethylpentan-4-ol), acidic byproducts (e.g., HCl if used as the chlorinating agent), and elimination products such as various isomers of dimethylpentene.
-
From 2,2-dimethylpentene (via hydrochlorination): Isomeric chlorinated alkanes are significant impurities due to potential carbocation rearrangements.[1][2] The reaction of an alkene with HCl proceeds through a carbocation intermediate, which can rearrange to a more stable carbocation before the chloride ion attacks.[1][2] This can lead to a mixture of products.
Q2: My crude product is acidic. How do I neutralize it?
A2: An aqueous workup is necessary to remove acidic impurities like excess HCl. This typically involves washing the crude organic product with a saturated sodium bicarbonate (NaHCO₃) solution.[3][4] The bicarbonate will react with the acid to form carbon dioxide, water, and a salt, which will be partitioned into the aqueous layer. Be sure to vent the separatory funnel frequently during this wash to release the pressure from CO₂ evolution.[4]
Q3: I'm having trouble separating the organic and aqueous layers during the workup. What should I do?
A3: This issue is likely due to the formation of an emulsion. Emulsions are common when chlorinated organic solvents and basic aqueous solutions are mixed.[5] Here are several methods to break an emulsion:
-
Patience: Allow the separatory funnel to stand undisturbed for some time; the layers may separate on their own.[5]
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine).[5][6] This increases the ionic strength of the aqueous layer, which can help force the separation of the two phases.[4]
-
Gentle Stirring: Gently stir the emulsion with a glass rod.[5]
-
Solvent Addition: Add more of the organic solvent to dilute the organic phase.
-
Filtration: As a last resort, you can filter the mixture through a pad of Celite®.[6]
Q4: Which purification technique is best for separating this compound from its isomers?
A4: Due to the very close boiling points of the isomeric impurities, fractional distillation is required for their separation.[7] Simple distillation will not be effective. For isomers with very similar polarities, column chromatography can also be a useful technique.
Troubleshooting Guides
Distillation Issues
Problem: Poor separation of this compound from impurities during distillation.
Possible Cause: The boiling points of this compound and its isomeric impurities are very close. Simple distillation will not provide adequate separation.
Solution:
-
Use Fractional Distillation: Employ a fractional distillation setup. This involves inserting a fractionating column between the distillation flask and the condenser.[7]
-
Select Appropriate Column Packing: Use a packing material with a high surface area to allow for multiple theoretical plates. Options include Raschig rings, Berl saddles, or structured packing like wire mesh.[8][9] For laboratory scale, Pro-Pak® random packing or similar high-efficiency packing is recommended.[10]
-
Optimize the Reflux Ratio: A higher reflux ratio generally leads to better separation but requires a longer distillation time.[11][12] The optimal reflux ratio is a balance between the desired purity and the time/energy cost.[13] Start with a higher reflux ratio and slowly decrease it as the distillation proceeds.
-
Slow Distillation Rate: Distill the mixture slowly to allow for equilibrium to be established between the liquid and vapor phases at each theoretical plate in the column.
Column Chromatography Issues
Problem: Co-elution of this compound with other non-polar impurities during column chromatography.
Possible Cause: The solvent system is too polar, causing all non-polar compounds to travel quickly through the column together.
Solution:
-
Use a Less Polar Solvent System: Alkyl halides are relatively non-polar.[10] Start with a non-polar solvent like hexane (B92381) and gradually increase the polarity by adding a small amount of a more polar solvent like ethyl acetate (B1210297).[9][14]
-
Determine the Optimal Solvent System with TLC: Before running the column, use Thin Layer Chromatography (TLC) to find a solvent system that gives good separation between your product and the impurities. Aim for an Rf value of 0.25-0.35 for the desired compound.[15]
-
Use Gradient Elution: Start with a low polarity mobile phase (e.g., 1-2% ethyl acetate in hexane) and gradually increase the polarity (e.g., up to 5-10% ethyl acetate in hexane).[16][17] This will allow for the elution of very non-polar impurities first, followed by your product, and then more polar impurities.
Quantitative Data
Table 1: Boiling Points of this compound and Potential Isomeric Impurities
| Compound Name | Structure | Boiling Point (°C) |
| This compound | CC(Cl)CC(C)(C)C | 133 |
| 2-Chloro-2,4-dimethylpentane | CC(C)CC(C)(Cl)C | 133.2[18] |
| 3-Chloro-2,3-dimethylpentane | CC(C)C(Cl)(C)CC | 133.2[8] |
| 3-Chloro-3-methylhexane | CCC(Cl)(C)CCC | 135[19] |
Note: The extremely close boiling points of the isomers necessitate the use of fractional distillation for effective separation.
Experimental Protocols
Detailed Aqueous Workup Protocol
-
Transfer the crude reaction mixture to a separatory funnel.
-
Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stopper the funnel and shake gently, venting frequently to release the pressure from the evolved CO₂ gas.[4]
-
Allow the layers to separate. Drain and discard the lower aqueous layer.
-
Wash the organic layer with an equal volume of water. Separate and discard the aqueous layer.
-
Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine). This helps to remove residual water from the organic layer.[4]
-
Separate the organic layer and transfer it to a clean, dry Erlenmeyer flask.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).
-
Gravity filter the dried organic solution to remove the drying agent. The filtrate is the crude, neutralized product ready for distillation.
Fractional Distillation Protocol
-
Set up a fractional distillation apparatus using a round-bottom flask, a fractionating column packed with a suitable material (e.g., Raschig rings or metal sponge), a distillation head with a thermometer, a condenser, and a receiving flask.
-
Add the crude, dried this compound to the distillation flask along with a few boiling chips or a magnetic stir bar.
-
Heat the distillation flask gently.
-
Once the mixture begins to boil, adjust the heating to establish a steady reflux in the column.
-
Collect the distillate at a slow, steady rate (approximately 1-2 drops per second).
-
Monitor the temperature at the distillation head. Collect fractions over narrow boiling ranges. The fraction corresponding to the boiling point of this compound (around 133 °C) should be collected separately.
-
Analyze the collected fractions by Gas Chromatography (GC) or GC-MS to determine their purity.
Column Chromatography Protocol
-
Prepare the Column: Pack a glass chromatography column with silica (B1680970) gel using a slurry method with hexane.
-
Load the Sample: Dissolve the crude product in a minimal amount of hexane and load it onto the top of the silica gel column.
-
Elute with a Solvent Gradient:
-
Start eluting with 100% hexane. This will elute any non-polar hydrocarbon impurities.
-
Gradually increase the polarity of the eluent by adding increasing amounts of ethyl acetate to the hexane (e.g., 1% ethyl acetate in hexane, then 2%, 5%, and so on).[9][14]
-
The this compound will elute as the polarity of the solvent increases.
-
-
Collect and Analyze Fractions: Collect small fractions of the eluent and analyze them by TLC to determine which fractions contain the purified product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting guide for common purification issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 7.11 Evidence for the Mechanism of Electrophilic Additions: Carbocation Rearrangements - Organic Chemistry | OpenStax [openstax.org]
- 3. scribd.com [scribd.com]
- 4. google.com [google.com]
- 5. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ambanimetal.com [ambanimetal.com]
- 9. Distillation Columns: Plates and Packing - EPCM [epcmholdings.com]
- 10. Fractionating Column Packing | Pro-Pak Column Packing | Pope Scientific, Inc. [popeinc.com]
- 11. Reflux Distillation Column: A Comprehensive Guide - SKE Equipment [skeequipment.com]
- 12. m.youtube.com [m.youtube.com]
- 13. thermopedia.com [thermopedia.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. biotage.com [biotage.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Page loading... [guidechem.com]
- 19. 3-Chloro-3-methylhexane, 97%, Thermo Scientific 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Technical Support Center: Optimizing Substitutions of 4-Chloro-2,2-dimethylpentane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with substitution reactions of 4-Chloro-2,2-dimethylpentane. The information is designed to help you optimize your reaction yields by addressing common challenges encountered during experimentation.
Troubleshooting Guide
Low yields in substitution reactions of this compound are a common issue, primarily due to its sterically hindered secondary alkyl halide structure. This guide will help you diagnose and resolve potential problems in your experimental setup.
Problem: Low or No Yield of the Desired Substitution Product
Possible Cause 1: Steric Hindrance Inhibiting SN2 Pathway
This compound possesses a bulky tert-butyl group near the electrophilic carbon, which significantly hinders the backside attack required for an SN2 mechanism.
-
Solution:
-
Avoid conditions that exclusively favor SN2 reactions, such as using a high concentration of a strong, non-bulky nucleophile in a polar aprotic solvent. For this specific substrate, an SN2 pathway is highly unlikely to be efficient.
-
Possible Cause 2: Competing E2 Elimination Reaction
The use of strong bases as nucleophiles will strongly favor the E2 elimination pathway, leading to the formation of alkenes instead of the desired substitution product.
-
Solution:
-
Utilize weakly basic, yet highly nucleophilic reagents. Good candidates include azide (B81097) (N₃⁻), cyanide (CN⁻), or thiolates (RS⁻).[1]
-
Avoid strong, bulky bases such as potassium tert-butoxide (t-BuOK), as these are designed to promote elimination.[2]
-
Control the temperature. Lower temperatures generally favor substitution over elimination.
-
Possible Cause 3: Unfavorable SN1 Reaction Conditions
While the SN1 pathway avoids the steric hindrance issue of the SN2 mechanism by forming a carbocation intermediate, the reaction may be slow or incomplete if the conditions are not optimal.
-
Solution:
-
Choose an appropriate solvent. Polar protic solvents, such as water, alcohols, or a mixture of ethanol (B145695) and water, are effective at stabilizing the carbocation intermediate and facilitating the SN1 reaction.[3]
-
Consider the nucleophile's strength. For SN1 reactions, the rate is independent of the nucleophile's concentration. Therefore, a weak nucleophile that is also the solvent (solvolysis) can be effective.[4]
-
Possible Cause 4: Carbocation Rearrangement in SN1 Reactions
The initially formed secondary carbocation can potentially rearrange to a more stable carbocation via a hydride or methyl shift, leading to a mixture of substitution products.
-
Solution:
-
Careful product analysis is crucial. Use techniques like NMR and GC-MS to identify all products and determine if rearrangement is occurring.
-
If rearrangement is a significant issue, exploring alternative synthetic routes that avoid a carbocation intermediate may be necessary.
-
Frequently Asked Questions (FAQs)
Q1: What is the best reaction pathway for nucleophilic substitution on this compound, SN1 or SN2?
Due to the significant steric hindrance from the adjacent tert-butyl group, the SN2 pathway is highly disfavored. The SN1 pathway is more plausible as it proceeds through a planar carbocation intermediate, bypassing the need for a backside attack. Therefore, optimizing for an SN1 reaction is the recommended strategy.
Q2: How can I minimize the formation of the elimination byproduct?
To minimize the competing E2 elimination reaction, you should:
-
Use a weak, non-bulky base or a good nucleophile that is a weak base (e.g., I⁻, Br⁻, N₃⁻, CN⁻).
-
Avoid strong, sterically hindered bases (e.g., potassium tert-butoxide).[2]
-
Keep the reaction temperature as low as reasonably possible, as higher temperatures tend to favor elimination.
Q3: What are the ideal solvent conditions for maximizing substitution yield?
For an SN1 reaction, polar protic solvents are ideal. They can solvate both the departing leaving group and the carbocation intermediate, thereby lowering the activation energy for the rate-determining step. Examples include:
-
Water
-
Methanol or Ethanol
-
A mixture of water and ethanol or acetone.[3]
Q4: Should I be concerned about carbocation rearrangements?
Yes, with a secondary carbocation intermediate, rearrangement to a more stable carbocation is a possibility, although in the case of this compound, a simple hydride shift would lead to another secondary carbocation. A methyl shift is also a consideration. It is essential to analyze your product mixture carefully to identify any isomeric products that may have resulted from such rearrangements.
Data Presentation
The following table summarizes the expected major reaction pathway and potential issues based on the type of nucleophile and solvent used for the substitution of this compound.
| Nucleophile Type | Solvent Type | Expected Major Pathway | Primary Competing Reaction | Key Considerations |
| Strong, Bulky Base (e.g., t-BuOK) | Polar or Nonpolar | E2 | SN1/SN2 (minor) | High yield of elimination product is expected. |
| Strong, Non-Bulky Base (e.g., NaOH, NaOEt) | Polar Protic | E2 > SN1 | Substitution | Elimination will likely be the major pathway. |
| Weakly Basic, Good Nucleophile (e.g., NaI, NaCN, NaN₃) | Polar Aprotic (e.g., DMSO, DMF) | SN1/E2 | Competing Elimination | May provide a better ratio of substitution to elimination. |
| Weak Nucleophile/Solvent (e.g., H₂O, EtOH) | Polar Protic | SN1 (Solvolysis) | E1 | Generally favors substitution, but the reaction may be slow. |
Experimental Protocols
Representative Protocol for SN1 Solvolysis of this compound
This protocol is a general guideline for a solvolysis reaction to produce 4-hydroxy-2,2-dimethylpentane. Optimization of temperature and reaction time may be necessary.
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq).
-
Add a 50:50 mixture of water and ethanol as the solvent. The volume should be sufficient to fully dissolve the starting material upon heating.
-
-
Reaction Execution:
-
Heat the mixture to a gentle reflux.
-
Monitor the progress of the reaction using an appropriate technique, such as Gas Chromatography (GC), by taking small aliquots from the reaction mixture over time.
-
-
Work-up and Isolation:
-
Once the reaction has reached completion (or equilibrium), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate (B1210297) (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by fractional distillation or column chromatography on silica (B1680970) gel to yield the pure alcohol.
-
Visualizations
Caption: Reaction pathways for this compound.
Caption: Troubleshooting workflow for low substitution yield.
References
Troubleshooting Grignard reaction initiation with 4-Chloro-2,2-dimethylpentane
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering difficulties with Grignard reaction initiation, with a specific focus on sterically hindered alkyl halides such as 4-Chloro-2,2-dimethylpentane.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with this compound is failing to initiate. What are the most common reasons for this?
A1: Failure to initiate a Grignard reaction, especially with a sterically hindered and less reactive alkyl chloride like this compound, is a common issue. The primary culprits are typically:
-
Passivated Magnesium Surface: Magnesium turnings are coated with a layer of magnesium oxide (MgO) that prevents the metal from reacting with the alkyl halide.[1][2][3][4] This layer must be disrupted or removed for the reaction to begin.
-
Presence of Water: Grignard reagents are extremely sensitive to moisture.[1][5] Any water in the glassware, solvent, or on the surface of the magnesium will quench the Grignard reagent as it forms, preventing the reaction from sustaining itself.
-
Low Reactivity of the Alkyl Halide: Alkyl chlorides are generally less reactive than bromides and iodides in Grignard synthesis.[6] The steric hindrance from the neopentyl-like structure of this compound further slows down the reaction.[2][7]
Q2: What are the visual cues of a successful Grignard reaction initiation?
A2: A successful initiation is marked by several observable changes in the reaction mixture:
-
The appearance of a cloudy or turbid grey-to-brown color.[1][9]
-
Spontaneous boiling of the solvent at the magnesium surface.[1][9]
-
If an activator like iodine was used, its characteristic color will disappear.[1][4]
Q3: How can I activate the magnesium turnings to facilitate the reaction?
A3: Activating the magnesium is crucial for initiating difficult Grignard reactions. Several methods can be employed:
-
Mechanical Activation:
-
Chemical Activation:
-
Iodine: Adding a small crystal of iodine can etch the magnesium surface.[1][3][10][12] The disappearance of the purple iodine vapor or brown color in the solution is a good indicator of activation.[1][4]
-
1,2-Dibromoethane (DBE): A few drops of DBE react readily with magnesium to form ethylene (B1197577) gas and magnesium bromide, which helps to clean and activate the surface.[1][3][10][12]
-
Diisobutylaluminum hydride (DIBAH): This can be used to activate the magnesium surface and dry the reaction mixture, allowing for initiation at lower temperatures.[13]
-
-
Ultrasonication: Using an ultrasonic bath can help to break up the oxide layer on the magnesium surface through cavitation.[3][10][14][15][16][17][18] This method can even allow the reaction to proceed in the presence of small amounts of water.[3][14][15]
Q4: What is the "entrainment method" and how can it help?
A4: The entrainment method involves using a highly reactive "entrainment agent," typically 1,2-dibromoethane, to initiate the reaction.[12][19] The entrainer reacts with the magnesium first, cleaning the surface and creating highly reactive magnesium. This activated magnesium can then react with the less reactive alkyl halide. The bromoethyl magnesium bromide formed from the entrainer is unstable and decomposes to ethylene and magnesium bromide.[12]
Q5: Which solvent is best for a difficult Grignard reaction like this?
A5: Ethereal solvents are essential for stabilizing the Grignard reagent.[3][20][21]
-
Tetrahydrofuran (THF): THF is generally a better solvent than diethyl ether for less reactive halides like chlorides because it is a better Lewis base and solvates the Grignard reagent more effectively.[20][22]
-
2-Methyltetrahydrofuran (2-MeTHF): This is a greener alternative to THF and has been shown to be effective, sometimes even superior, in suppressing side reactions.[23]
-
Anhydrous Conditions: Regardless of the solvent chosen, it must be rigorously dried (anhydrous).[1][5]
Troubleshooting Guide
The following diagram outlines a logical workflow for troubleshooting Grignard reaction initiation failure with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Grignard reagent - Wikipedia [en.wikipedia.org]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. Grignard reaction - Wikipedia [en.wikipedia.org]
- 6. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. mt.com [mt.com]
- 9. youtube.com [youtube.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Grignard Reactions in "Wet" Ether (Ultrasound Activation) - [www.rhodium.ws] [erowid.org]
- 16. ultrasound assisted reaction 2.pptx [slideshare.net]
- 17. Simple sonochemical protocols for fast and reproducible Grignard reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. brainly.com [brainly.com]
- 19. echemi.com [echemi.com]
- 20. leah4sci.com [leah4sci.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Reddit - The heart of the internet [reddit.com]
- 23. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC40702K [pubs.rsc.org]
Identifying and minimizing elimination byproducts with 4-Chloro-2,2-dimethylpentane
Welcome to the technical support center for 4-Chloro-2,2-dimethylpentane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and minimizing elimination byproducts during its use in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary elimination byproducts when reacting with this compound?
A1: this compound is a sterically hindered secondary alkyl halide. When it undergoes an elimination reaction (dehydrohalogenation), it can form two primary alkene isomers by removing a proton from one of the two adjacent (beta) carbons.
-
Zaitsev Product (more substituted): 4,4-dimethyl-2-pentene is formed by removing a proton from the internal carbon (C3). According to Zaitsev's rule, this is often the more thermodynamically stable and major product when using small, strong bases.[1][2]
-
Hofmann Product (less substituted): 2,2-dimethyl-4-pentene is formed by removing a proton from the terminal methyl group (C5). This product is favored when using bulky, sterically hindered bases.[1][3][4]
Q2: Which reaction mechanisms are most common with this substrate?
A2: Due to its structure, this compound primarily undergoes elimination reactions, competing between E2 and E1 pathways.
-
E2 (Bimolecular Elimination): This is a single-step, concerted reaction favored by strong bases. The rate depends on both the substrate and the base concentration.[1][5] Given the steric hindrance, a strong base is more likely to act as a base (abstracting a peripheral proton) than as a nucleophile.[6]
-
E1 (Unimolecular Elimination): This is a two-step reaction that proceeds through a carbocation intermediate. It is favored by weak bases and polar protic solvents that can stabilize the carbocation.[5][7]
-
SN2 (Bimolecular Nucleophilic Substitution): This mechanism is highly unlikely due to the significant steric hindrance from the adjacent t-butyl group, which prevents the required backside attack by a nucleophile.[6][8]
-
SN1 (Unimolecular Nucleophilic Substitution): This mechanism can compete with E1 reactions, as they share the same initial carbocation formation step. It is favored by weakly basic, strong nucleophiles in polar protic solvents.[9][10]
Q3: How does the choice of base influence the major elimination product?
A3: The choice of base is the most critical factor in controlling the regioselectivity of the elimination.
-
To favor the Zaitsev product (4,4-dimethyl-2-pentene): Use a strong, but small (sterically unhindered) base. Examples include sodium ethoxide (NaOEt) or sodium methoxide (B1231860) (NaOMe). These bases are small enough to access the more sterically hindered internal proton.[1][3]
-
To favor the Hofmann product (2,2-dimethyl-4-pentene): Use a strong, bulky (sterically hindered) base. The classic example is potassium tert-butoxide (t-BuOK). Its large size makes it difficult to reach the internal proton, so it preferentially abstracts the more accessible terminal proton.[1][4]
Q4: What is the role of temperature in controlling byproduct formation?
A4: Higher temperatures generally favor elimination reactions over substitution reactions (E1 vs. SN1).[7][9] This is because elimination reactions result in an increase in the number of molecules in the products, leading to a positive entropy change, which is favored at higher temperatures. If substitution byproducts are an issue, increasing the reaction temperature can often increase the yield of the desired alkene products.
Troubleshooting Guide
Problem: My reaction is producing a nearly 1:1 mixture of Zaitsev and Hofmann products.
-
Possible Cause: The base being used may have intermediate steric bulk, or the reaction conditions are not optimized to favor one pathway decisively.
-
Solution: To favor the Zaitsev product, switch to a smaller base like sodium ethoxide in ethanol (B145695). To favor the Hofmann product, ensure you are using a sufficiently bulky base like potassium tert-butoxide in its conjugate alcohol (tert-butanol).
Problem: I am getting a significant amount of a substitution (ether or alcohol) byproduct.
-
Possible Cause: The reaction conditions are favoring SN1 over E1. This can happen with weak bases that are also good nucleophiles (e.g., water, ethanol without a strong base) and lower temperatures.
-
Solution: Increase the reaction temperature. Heat favors elimination over substitution.[7][9] Also, ensure you are using a strong, non-nucleophilic base if an E2 pathway is desired. If the E1 pathway is unavoidable, using a non-nucleophilic solvent with a weak base might help, though this can be challenging.
Problem: The overall reaction yield is low, with a large amount of starting material remaining.
-
Possible Cause: The reaction conditions may not be energetic enough. The base may not be strong enough, or the temperature may be too low.
-
Solution: Increase the reaction temperature to provide sufficient activation energy.[9] Consider switching to a stronger base. For E2 reactions, polar aprotic solvents like DMSO can sometimes increase the rate.
Product Distribution Overview
The following table summarizes the expected major product based on reaction conditions, derived from established principles of elimination reactions.
| Condition | Base | Solvent | Temperature | Expected Major Product | Predominant Mechanism |
| Zaitsev Favored | Sodium Ethoxide (NaOEt) | Ethanol | High | 4,4-dimethyl-2-pentene | E2 |
| Hofmann Favored | Potassium t-butoxide (t-BuOK) | tert-Butanol (B103910) | High | 2,2-dimethyl-4-pentene | E2 |
| E1/SN1 Competing | Ethanol (no strong base) | Ethanol | Low | Mixture (Substitution likely) | E1 / SN1 |
| E1 Favored | Water | Water | High | 4,4-dimethyl-2-pentene | E1 |
Visualizing Reaction Pathways and Workflows
Caption: Competing E2 elimination pathways for this compound.
Caption: Experimental workflow for minimizing elimination byproducts.
Key Experimental Protocols
Protocol A: Synthesis of 4,4-dimethyl-2-pentene (Zaitsev Product)
-
Objective: To maximize the formation of the more substituted alkene via an E2 reaction.
-
Materials:
-
This compound
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol (EtOH)
-
Argon or Nitrogen gas for inert atmosphere
-
-
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and an inert gas inlet, add anhydrous ethanol.
-
Carefully add sodium metal in small portions to the ethanol to generate a fresh solution of sodium ethoxide (approx. 2.0 M), or use commercially available sodium ethoxide solution.
-
Add this compound (1.0 eq) to the sodium ethoxide solution (1.5 eq).
-
Heat the reaction mixture to reflux (approx. 78 °C) under an inert atmosphere.
-
Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and quench by carefully pouring it over ice water.
-
Extract the product with a nonpolar solvent (e.g., diethyl ether or pentane).
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude product via fractional distillation to isolate 4,4-dimethyl-2-pentene.
-
Protocol B: Synthesis of 2,2-dimethyl-4-pentene (Hofmann Product)
-
Objective: To maximize the formation of the less substituted alkene via a sterically directed E2 reaction.
-
Materials:
-
This compound
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous tert-butanol (t-BuOH) or Tetrahydrofuran (THF)
-
Argon or Nitrogen gas for inert atmosphere
-
-
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and an inert gas inlet, add anhydrous tert-butanol or THF.
-
Add potassium tert-butoxide (1.5 eq) to the solvent under an inert atmosphere.
-
Add this compound (1.0 eq) dropwise to the stirred solution.
-
Heat the reaction mixture to reflux (approx. 83 °C for t-BuOH, 66 °C for THF).
-
Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and quench by carefully pouring it over ice water.
-
Extract the product with a nonpolar solvent (e.g., diethyl ether or pentane).
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude product via fractional distillation to isolate 2,2-dimethyl-4-pentene.
-
References
- 1. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Exceptions to Zaitsev's Rule for E2 Reactions - Chad's Prep® [chadsprep.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Solvent Effects on the Reactivity of 4-Chloro-2,2-dimethylpentane
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals studying the solvent effects on the reactivity of 4-Chloro-2,2-dimethylpentane.
Frequently Asked Questions (FAQs)
Q1: What are the expected reaction pathways for this compound in different solvents?
A1: this compound is a secondary alkyl halide. Therefore, it can undergo substitution (SN1 and SN2) and elimination (E1 and E2) reactions. The predominant pathway is highly dependent on the solvent, nucleophile/base strength, and temperature.
-
Polar Protic Solvents (e.g., water, ethanol, acetic acid): These solvents favor ionization and stabilize the carbocation intermediate, thus promoting SN1 and E1 mechanisms .
-
Polar Aprotic Solvents (e.g., acetone (B3395972), DMSO, DMF): These solvents do not effectively solvate anions, leading to a more "naked" and reactive nucleophile/base. This condition favors SN2 and E2 mechanisms .
-
Non-Polar Solvents (e.g., hexane, toluene): Reactions in non-polar solvents are generally much slower due to the poor solubility of most nucleophiles and the instability of any charged intermediates.
Q2: How does solvent polarity affect the rate of SN1/E1 reactions of this compound?
A2: The rate-determining step of both SN1 and E1 reactions is the formation of a carbocation intermediate. Polar protic solvents are particularly effective at stabilizing this charged intermediate through hydrogen bonding and dipole-dipole interactions. This stabilization lowers the activation energy of the rate-determining step, leading to a significant increase in the reaction rate. Therefore, the rate of SN1/E1 reactions for this compound is expected to increase with increasing solvent polarity and protic character.
Q3: Why are polar aprotic solvents preferred for SN2 reactions with this compound?
A3: In an SN2 reaction, a strong nucleophile is required to attack the electrophilic carbon in a concerted step. Polar aprotic solvents are ideal for these reactions because they can dissolve the ionic nucleophile but do not strongly solvate the anion. This leaves the nucleophile relatively "free" and highly reactive, thus increasing the rate of the SN2 reaction. In contrast, polar protic solvents would form a solvent cage around the nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing down the SN2 reaction.
Q4: Can carbocation rearrangement occur during the solvolysis of this compound?
A4: Yes, carbocation rearrangement is a possibility. The initial secondary carbocation formed from the ionization of this compound can potentially undergo a 1,2-hydride shift to form a more stable tertiary carbocation. This rearrangement will lead to a mixture of substitution and elimination products derived from both the secondary and tertiary carbocations. The extent of rearrangement will depend on the stability of the carbocations and the reaction conditions.
Data Presentation
Note: The following quantitative data is illustrative and based on established principles of physical organic chemistry for secondary alkyl halides. Actual experimental values may vary.
Table 1: Illustrative Rate Constants for the Solvolysis of this compound at 25°C
| Solvent (v/v) | Dielectric Constant (ε) | Relative Rate Constant (k_rel) | Predominant Mechanism(s) |
| 100% Ethanol | 24.3 | 1 | SN1/E1, SN2/E2 |
| 80% Ethanol / 20% Water | 36.5 | 15 | SN1/E1 |
| 50% Ethanol / 50% Water | 55.3 | 250 | SN1/E1 |
| 100% Acetic Acid | 6.2 | 0.5 | SN1/E1 |
| 100% Acetone | 20.7 | 0.8 (with added nucleophile) | SN2/E2 |
Table 2: Illustrative Product Distribution for the Reaction of this compound in Different Solvents at 50°C
| Solvent | Nucleophile/Base | SN1 Product (%) | E1 Product (%) | SN2 Product (%) | E2 Product (%) |
| 80% Ethanol / 20% Water | Solvent | 65 | 35 | - | - |
| Ethanol | EtO⁻ | 10 | 20 | 15 | 55 |
| Acetone | I⁻ | - | - | 90 | 10 |
| DMSO | t-BuO⁻ | - | - | <5 | >95 |
Experimental Protocols
Key Experiment: Determination of the Rate of Solvolysis of this compound in an Aqueous Ethanol Solvent System via Titration
Objective: To determine the pseudo-first-order rate constant for the solvolysis of this compound in a 50:50 (v/v) ethanol-water mixture by monitoring the production of HCl over time.
Materials:
-
This compound
-
50:50 (v/v) Ethanol-Water solution
-
0.01 M standardized NaOH solution
-
Phenolphthalein (B1677637) indicator
-
Ice
-
Burette, pipettes, volumetric flasks, Erlenmeyer flasks
-
Constant temperature water bath
Procedure:
-
Prepare a 0.1 M stock solution of this compound in absolute ethanol.
-
Equilibrate the 50:50 ethanol-water solvent mixture and the stock solution of the alkyl halide in a constant temperature water bath set to 25°C.
-
In a 250 mL Erlenmeyer flask, pipette 50.0 mL of the equilibrated 50:50 ethanol-water solvent.
-
Add 2-3 drops of phenolphthalein indicator to the flask.
-
To initiate the reaction, pipette 1.0 mL of the equilibrated 0.1 M this compound stock solution into the Erlenmeyer flask, start a stopwatch immediately, and mix thoroughly. This is t=0.
-
At regular time intervals (e.g., every 10 minutes), withdraw a 5.0 mL aliquot of the reaction mixture and transfer it to another Erlenmeyer flask containing 10 mL of ice-cold acetone to quench the reaction.
-
Immediately titrate the quenched aliquot with the standardized 0.01 M NaOH solution until the faint pink endpoint is reached. Record the volume of NaOH used.
-
Continue taking aliquots for at least 8-10 time points or until the reaction is approximately 70% complete.
-
To determine the concentration of HCl at infinite time ([HCl]∞), place a sealed sample of the reaction mixture in a water bath at a higher temperature (e.g., 60°C) for 1-2 hours to drive the reaction to completion. Cool the sample to room temperature and titrate a 5.0 mL aliquot as before.
-
Calculate the concentration of HCl at each time point and use this data to determine the pseudo-first-order rate constant by plotting ln([HCl]∞ - [HCl]t) versus time. The slope of the line will be -k.
Visualizations
Caption: Competing reaction pathways for this compound.
Caption: Workflow for the kinetic analysis of solvolysis.
Troubleshooting Guides
Problem 1: The reaction rate is significantly faster/slower than expected.
-
Possible Cause A: Incorrect Solvent Composition. The polarity of the solvent mixture dramatically affects the rate of solvolysis.
-
Solution: Carefully verify the preparation of your solvent mixtures. Use volumetric flasks and pipettes for accurate measurements.
-
-
Possible Cause B: Temperature Fluctuation. Reaction rates are highly sensitive to temperature.
-
Solution: Ensure your constant temperature water bath is stable and allow all solutions to fully equilibrate to the target temperature before initiating the reaction.
-
-
Possible Cause C: Impure Starting Material. Impurities in the this compound can either catalyze or inhibit the reaction.
-
Solution: Purify the alkyl halide by distillation before use. Check the purity using techniques like GC or NMR.
-
Problem 2: The titration endpoint is difficult to determine or fades quickly.
-
Possible Cause A: Indicator Choice. The chosen indicator may not have a sharp color change in the mixed solvent system.
-
Solution: While phenolphthalein is common, you may need to test other indicators like bromothymol blue to find one with a more distinct endpoint in your specific solvent mixture.
-
-
Possible Cause B: Continued Reaction. The solvolysis reaction continues during the titration, causing the endpoint color to fade.
-
Solution: Ensure the reaction is effectively quenched by adding the aliquot to a sufficient volume of ice-cold acetone. Perform the titration as quickly as possible after quenching.
-
Problem 3: The kinetic plot of ln([HCl]∞ - [HCl]t) vs. time is not linear.
-
Possible Cause A: The reaction is not pseudo-first-order. This could happen if the concentration of the alkyl halide is too high.
-
Solution: Ensure that the concentration of water (or the nucleophilic solvent) is in large excess compared to the concentration of this compound. A 100-fold excess is generally recommended.
-
-
Possible Cause B: Competing Side Reactions. The formation of multiple products through different pathways (e.g., rearrangement) can complicate the kinetics.
-
Solution: Analyze the product mixture at the end of the reaction using GC-MS or NMR to identify any unexpected products. This may indicate that a simple first-order model is insufficient.
-
-
Possible Cause C: Inaccurate Infinity Point. If the reaction was not allowed to go to completion to determine [HCl]∞, the calculated values will be incorrect.
-
Solution: Ensure the infinity sample is heated for a sufficient amount of time to ensure complete reaction. You can test this by taking samples at two different long time points to see if the titration volume remains constant.
-
Managing Reaction Exotherms with 4-Chloro-2,2-dimethylpentane: A Technical Support Center
For researchers, scientists, and drug development professionals, ensuring the safe execution of chemical reactions is paramount. This technical support guide provides detailed information, troubleshooting advice, and frequently asked questions (FAQs) regarding the management of reaction exotherms when using 4-Chloro-2,2-dimethylpentane. Due to its structure as a sterically hindered secondary alkyl chloride, reactions involving this compound can present unique challenges, including the potential for significant heat release, competing side reactions, and delayed onsets that can lead to hazardous conditions.
General Safety and Reactivity Profile
-
Substitution vs. Elimination: As a secondary alkyl halide with significant steric hindrance around the reaction center, it can undergo both nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. The reaction pathway is highly dependent on the nucleophile/base strength, solvent, and temperature.[1][2][3][4] Elimination reactions are often favored by strong, bulky bases and higher temperatures and can be exothermic.
-
Thermal Stability: Alkyl chlorides can undergo thermal decomposition, typically through the elimination of hydrogen chloride (HCl) to form an alkene. This process can be catalyzed by Lewis acids and can lead to pressure buildup in a closed system. The presence of impurities or incompatible materials can lower the decomposition temperature.
-
Grignard Reagent Formation Analogy: The formation of Grignard reagents from alkyl halides is a well-documented highly exothermic process with a notorious induction period.[5][6][7] Similar caution should be exercised in any reaction where this compound is reacted with metals, as delayed initiation followed by a rapid exotherm is a significant risk.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during reactions with this compound.
| Issue | Potential Cause | Recommended Action |
| Reaction Fails to Initiate | - Passivated surface of a solid reactant (e.g., metal).- Low reaction temperature.- Impurities in starting materials or solvent. | - Use a chemical or mechanical activation method for solid reactants (e.g., a small amount of iodine or 1,2-dibromoethane (B42909) for magnesium).[8][9]- Gently warm a small, well-stirred portion of the reaction mixture to attempt initiation under controlled conditions.- Ensure all reactants and solvents are pure and anhydrous. |
| Sudden, Uncontrolled Exotherm | - Accumulation of unreacted starting material due to a delayed initiation, followed by a rapid reaction.- Inadequate cooling or heat transfer.- Reagent addition rate is too high. | - Crucially, do not add a large portion of the reagent if initiation has not been confirmed. - Improve heat transfer by using a larger surface area reactor, a more efficient stirring mechanism, or a higher thermal conductivity solvent.- Reduce the addition rate of the limiting reagent and monitor the reaction temperature closely. |
| Low Yield of Desired Product | - Competing elimination side reaction.- Thermal decomposition of product or starting material. | - To favor substitution over elimination, consider using a less basic nucleophile, a polar aprotic solvent, and lower reaction temperatures.[1][3][10]- Monitor the reaction for off-gassing (potential HCl from decomposition) and consider running the reaction at a lower temperature. |
| Pressure Buildup in Reactor | - Formation of gaseous byproducts (e.g., alkene from elimination, HCl from decomposition).- Reaction temperature exceeding the boiling point of the solvent. | - Ensure the reaction is conducted in a system with adequate pressure relief.- Analyze the headspace of the reactor to identify any gaseous byproducts.- Maintain a reaction temperature that provides a sufficient margin of safety below the solvent's boiling point. |
Frequently Asked Questions (FAQs)
Q1: What is the primary exothermic hazard when using this compound?
A1: The primary exothermic hazard often arises from the main desired reaction itself, such as in nucleophilic substitution or organometallic reagent formation. A significant, and often overlooked, hazard is a runaway reaction caused by the accumulation of unreacted starting material due to a delayed initiation, followed by a sudden, rapid, and highly exothermic reaction.
Q2: How can I determine the heat of reaction for my specific process involving this compound?
A2: Since literature data is scarce, it is highly recommended to perform reaction calorimetry.[11][12][13][14][15][16][17][18] This will provide crucial data on the total heat evolved, the rate of heat release, and the adiabatic temperature rise, which are essential for safe scale-up.
Q3: What are the signs of a delayed reaction initiation?
A3: A key indicator is the absence of a temperature increase after a portion of the reagent has been added. In some cases, a change in color or the dissolution of a solid reactant is expected upon initiation. If these signs are absent, it should be assumed that the reaction has not started.
Q4: My reaction is generating a significant amount of an alkene byproduct. How can I minimize this?
A4: Alkene formation is likely due to an E2 elimination pathway. To favor the desired SN2 substitution, you can try the following:
-
Use a less sterically hindered and less basic nucleophile.
-
Employ a polar aprotic solvent (e.g., DMSO, DMF) instead of a protic solvent (e.g., ethanol).
-
Run the reaction at a lower temperature, as elimination reactions often have a higher activation energy than substitution reactions.[1][3]
Q5: Is it safe to scale up a reaction with this compound without calorimetric data?
A5: It is strongly advised against scaling up any reaction without a thorough hazard assessment, which includes understanding the reaction's thermal profile. Proceeding without calorimetric data significantly increases the risk of a thermal runaway event.
Experimental Protocols
Given the lack of specific data for this compound, the following sections outline general experimental protocols for characterizing the thermal hazards of a reaction.
Protocol 1: Reaction Calorimetry for Determining Heat of Reaction
This protocol provides a general method for determining the heat of reaction using a heat flow calorimeter.
Objective: To quantify the total heat released (ΔHrxn), the maximum rate of heat release, and the adiabatic temperature rise (ΔTad) for a reaction involving this compound.
Materials:
-
Reaction calorimeter (e.g., Mettler-Toledo RC1e or similar).
-
This compound.
-
Other reactants and solvent for the specific reaction.
-
Appropriate personal protective equipment (PPE).
Methodology:
-
Calibration: Calibrate the calorimeter according to the manufacturer's instructions to determine the heat transfer coefficient (UA).
-
Charging the Reactor: Charge the reactor with the initial reactants and solvent, excluding the limiting reagent that will be added dosed.
-
Equilibration: Bring the reactor contents to the desired initial reaction temperature.
-
Dosing: Begin a controlled, slow addition of the limiting reagent at a constant rate.
-
Data Acquisition: Monitor and record the jacket temperature, reactor temperature, and reagent addition rate throughout the experiment.
-
Analysis: Calculate the heat flow from the reactor using the temperature difference between the reactor and the jacket and the predetermined heat transfer coefficient. Integrate the heat flow over time to determine the total heat of reaction.[7][12][13][19][20]
Data Presentation:
| Parameter | Value | Units |
| Heat of Reaction (ΔHrxn) | kJ/mol | |
| Maximum Heat Flow | W | |
| Adiabatic Temperature Rise (ΔTad) | °C |
Protocol 2: Thermal Stability Screening
This protocol describes a general method for assessing the thermal stability of reactants, products, and reaction mixtures using Differential Scanning Calorimetry (DSC).
Objective: To determine the onset temperature of decomposition and estimate the heat of decomposition.
Materials:
-
Differential Scanning Calorimeter (DSC).
-
High-pressure DSC crucibles.
-
Sample of this compound (or reaction mixture/product).
-
Appropriate PPE.
Methodology:
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 1-5 mg) into a DSC crucible.
-
Sealing: Hermetically seal the crucible. For samples that may generate pressure, use a high-pressure crucible.
-
DSC Program: Place the sample and a reference crucible in the DSC cell. Heat the sample at a constant rate (e.g., 2-10 °C/min) over a desired temperature range.
-
Data Analysis: Analyze the resulting thermogram to identify the onset temperature of any exothermic events and integrate the peak to determine the heat of decomposition.[5][21][22]
Data Presentation:
| Sample | Onset Temperature (°C) | Heat of Decomposition (J/g) |
| This compound | ||
| Reaction Mixture | ||
| Final Product |
Visualizations
Logical Workflow for Safe Reaction Scale-Up
The following diagram illustrates a logical workflow for assessing and managing the thermal hazards associated with a new reaction involving this compound.
Caption: A decision-making workflow for the safe scale-up of chemical reactions.
Substitution vs. Elimination Pathway
This diagram illustrates the competing reaction pathways for a sterically hindered secondary alkyl halide like this compound.
References
- 1. Video: Predicting Products: Substitution vs. Elimination [jove.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. quora.com [quora.com]
- 5. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 6. Thermodynamics of thermal methods for rapid screening of combinatorial libraries - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. ck12.org [ck12.org]
- 8. benchchem.com [benchchem.com]
- 9. homework.study.com [homework.study.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Chemical Reaction Hazards Testing & Thermal Screening [sigma-hse.us]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. ulm.edu [ulm.edu]
- 15. online-learning-college.com [online-learning-college.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. m.youtube.com [m.youtube.com]
- 18. science.valenciacollege.edu [science.valenciacollege.edu]
- 19. How to Calculate the Heat of a Reaction from Constant-Pressure Calorimetry Data | Chemistry | Study.com [study.com]
- 20. Khan Academy [khanacademy.org]
- 21. icheme.org [icheme.org]
- 22. sigma-hse.com [sigma-hse.com]
Analytical methods for monitoring 4-Chloro-2,2-dimethylpentane reaction progress
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for monitoring the reaction progress of 4-Chloro-2,2-dimethylpentane.
Analytical Methods Overview
The progress of reactions involving this compound can be effectively monitored using several analytical techniques. The most common and suitable methods include Gas Chromatography-Mass Spectrometry (GC-MS) for its high resolution of volatile compounds, High-Performance Liquid Chromatography (HPLC) for non-volatile reactants or products, and Nuclear Magnetic Resonance (NMR) Spectroscopy for detailed structural and quantitative insights without sample destruction.[1][2][3]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile compounds like this compound from a reaction mixture.[2]
Frequently Asked Questions (FAQs): GC-MS
Q1: What is the best GC column for analyzing this compound? A1: A non-polar or moderately polar capillary column, such as a DB-5ms or HP-5ms, is generally suitable for separating halogenated hydrocarbons like this compound.[2][3]
Q2: How can I quantify the conversion of my starting material to this compound? A2: To obtain quantitative data, you should use an internal standard. The internal standard is a compound added in a known concentration to both your reaction standards and samples. By comparing the peak area ratio of your analyte to the internal standard, you can accurately determine the concentration and thus the reaction conversion.
Q3: What are the expected mass fragments for this compound in the mass spectrum? A3: The mass spectrum for this compound is expected to show a molecular ion peak (M⁺). Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), you will observe a characteristic M+2 peak with an intensity ratio of approximately 3:1. Common fragments would result from the loss of a chlorine atom and fragmentation of the alkyl chain.
Troubleshooting Guide: GC-MS
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Active sites in the GC inlet or column.[3] 2. Column contamination.[4] 3. Column temperature is too low.[5] | 1. Use a deactivated inlet liner and a high-quality, low-bleed MS-certified column.[3] 2. Bake out the column or trim the first few centimeters of the column inlet.[4][6] 3. Increase the column oven temperature, ensuring it does not exceed the column's maximum limit.[5] |
| Ghost Peaks | 1. Contamination from the septum or inlet liner.[6] 2. Sample carryover from a previous injection. | 1. Replace the septum and clean or replace the inlet liner.[6] 2. Run a blank solvent injection to flush the system. Increase the oven temperature during the bake-out phase. |
| Poor Sensitivity / No Peaks | 1. Leak in the carrier gas line or injector.[4][5] 2. Incorrect injector temperature (too low). 3. Degraded or wrong type of column.[5] | 1. Perform a leak check on the system and tighten any loose fittings.[5] 2. Increase the injector temperature to ensure complete volatilization of the sample.[5] 3. Condition the column or replace it if it is old or damaged.[5] |
| Retention Time Shifts | 1. Fluctuations in oven temperature or carrier gas flow rate.[7] 2. Changes to the column (e.g., trimming the inlet).[7] | 1. Ensure the GC oven is properly calibrated and the gas flow is stable. 2. If the column has been trimmed, a shift in retention time is expected; re-confirm peak identities with a standard. |
High-Performance Liquid Chromatography (HPLC)
HPLC is useful for monitoring reactions when reactants or products are less volatile or thermally sensitive. For a non-polar compound like this compound, a reversed-phase method is typically employed.[8]
Frequently Asked Questions (FAQs): HPLC
Q1: What type of HPLC column and mobile phase should I use? A1: A reversed-phase C18 or C8 column is a good starting point.[8] The mobile phase would typically be a mixture of polar solvents like water with an organic modifier such as acetonitrile (B52724) or methanol.[8]
Q2: My compound, this compound, doesn't have a strong UV chromophore. What detector can I use? A2: If UV detection sensitivity is low, you can use a universal detector like a Refractive Index (RI) Detector or an Evaporative Light Scattering Detector (ELSD). Alternatively, HPLC coupled with a Mass Spectrometer (LC-MS) can be used for sensitive and specific detection.
Q3: Why is my system backpressure suddenly so high? A3: High backpressure is a common issue in HPLC and can be caused by several factors, including a blocked column frit, precipitation of buffer in the mobile phase, or clogged tubing.[8][9]
Troubleshooting Guide: HPLC
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Backpressure | 1. Blocked in-line filter or column frit.[8] 2. Mobile phase precipitation (especially with buffers). 3. Contamination buildup on the column.[8] | 1. Replace the in-line filter. If the pressure remains high, reverse-flush the column (check manufacturer's instructions first).[10] 2. Ensure mobile phase components are fully miscible and filtered. Flush the system with water if salt precipitation is suspected. 3. Wash the column with a strong solvent series (e.g., water, isopropanol (B130326), hexane (B92381), then back to isopropanol and your mobile phase). |
| Noisy Baseline | 1. Air bubbles in the pump or detector.[10][11] 2. Contaminated or improperly prepared mobile phase.[11] 3. Leaking pump seals or fittings.[11] | 1. Degas the mobile phase thoroughly. Purge the pump to remove any trapped air bubbles. 2. Use high-purity HPLC-grade solvents and filter them before use.[10] 3. Inspect the system for leaks, paying attention to fittings and pump heads. Look for salt crystal buildup as a sign of a slow leak. |
| Peak Fronting or Tailing | 1. Column overload (injecting too much sample).[9][11] 2. Mismatch between sample solvent and mobile phase. 3. Column degradation or contamination.[11] | 1. Reduce the injection volume or dilute the sample.[9] 2. Dissolve the sample in the mobile phase whenever possible. 3. Use a guard column to protect the analytical column. If the column is old, it may need to be replaced.[9] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a non-invasive technique that provides detailed structural information, making it ideal for identifying reactants, products, and intermediates, as well as for quantitative analysis of the reaction mixture over time.[12][13]
Frequently Asked Questions (FAQs): NMR
Q1: Can I monitor my reaction in real-time using NMR? A1: Yes, in-situ or real-time reaction monitoring is possible using NMR, often with a flow setup where the reaction mixture is pumped through the NMR probe.[12][14] For simpler setups, you can take aliquots from the reaction at different time points, quench the reaction if necessary, and prepare individual NMR samples.[15]
Q2: How do I get quantitative results from my ¹H NMR spectrum? A2: ¹H NMR is inherently quantitative if spectra are acquired correctly (ensuring full relaxation of nuclei). You can determine the relative molar ratio of different species in the sample by integrating their respective signals and normalizing them to the number of protons they represent. For absolute quantification, a known amount of an internal standard with a distinct, non-overlapping signal can be added.
Q3: Why are my NMR peaks broad? A3: Broad peaks in an NMR spectrum can be caused by several factors, including poor shimming of the magnetic field, high sample concentration leading to viscosity issues, or the presence of paramagnetic impurities.[3]
Troubleshooting Guide: NMR
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Broad Peaks | 1. Poor magnetic field homogeneity (shimming).[3] 2. Sample is too concentrated.[3] 3. Presence of paramagnetic impurities (e.g., dissolved oxygen or metal ions).[3] | 1. Re-shim the spectrometer on your sample. 2. Dilute the sample. 3. Degas the sample by bubbling an inert gas (N₂ or Ar) through it. If metal contamination is suspected, filter the sample through a small plug of silica (B1680970) or celite.[3] |
| Distorted Peak Shapes / Phasing Issues | 1. Incorrect phase correction. 2. Sample inhomogeneity caused by the reaction (e.g., precipitation).[12] | 1. Carefully re-process the spectrum and apply manual phase correction. 2. Ensure your sample is fully dissolved and homogenous before analysis. If solids are present, filter the sample. |
| Low Signal-to-Noise Ratio | 1. Insufficient number of scans. 2. Low sample concentration. | 1. Increase the number of scans acquired. 2. Prepare a more concentrated sample if possible. |
Data Presentation & Protocols
Summary of Analytical Data
The following table summarizes typical quantitative data you might expect when analyzing a reaction mixture containing the starting material and the product, this compound.
| Analytical Method | Analyte | Parameter | Typical Value |
| GC-MS | This compound | Retention Time | Dependent on column and method, e.g., 8.5 min[2] |
| Key m/z Fragments | 134/136 (M⁺), 99 (M-Cl)⁺, 57 (t-butyl)⁺ | ||
| HPLC | This compound | Retention Time | Dependent on column and mobile phase |
| ¹H NMR | This compound | Chemical Shift (δ) | ~1.0 ppm (s, 9H, C(CH₃)₃), ~1.8 ppm (d, 2H, CH₂), ~3.9 ppm (m, 1H, CHCl), ~1.5 ppm (d, 3H, CHCH₃) |
| ¹³C NMR | This compound | Chemical Shift (δ) | ~29 ppm (C(CH₃)₃), ~32 ppm (C(CH₃)₃), ~50 ppm (CH₂), ~65 ppm (CHCl), ~25 ppm (CHCH₃) |
Note: NMR chemical shifts are predicted and may vary based on the solvent and other factors.
Experimental Protocols
Protocol 1: GC-MS Analysis
-
Sample Preparation: At designated time points, withdraw a small aliquot (e.g., 50 µL) from the reaction vessel. Quench the reaction if necessary (e.g., by adding a saturated NaHCO₃ solution). Dilute the aliquot in a volatile solvent like dichloromethane (B109758) or hexane to a final concentration of approximately 10-100 ppm in a GC vial.[2]
-
Instrumentation: Use a GC-MS system with a capillary column suitable for halogenated compounds (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).[2]
-
GC Method:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 60 °C (hold for 2 min), ramp to 240 °C at a rate of 15 °C/min, and hold for 5 min.[2]
-
Injection Mode: Split (e.g., 50:1 ratio).
-
-
MS Method:
-
Ion Source Temperature: 230 °C
-
Scan Range: 40-300 m/z.
-
-
Data Analysis: Identify peaks based on their retention times compared to a pure standard. Confirm identity by comparing the acquired mass spectrum with a library or predicted fragmentation pattern.
Protocol 2: HPLC Analysis
-
Sample Preparation: Withdraw an aliquot from the reaction. If necessary, quench the reaction and perform a work-up (e.g., extraction) to isolate the organic components. Dissolve a precisely weighed amount of the final extract in the mobile phase to a concentration of about 1 mg/mL.
-
Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and a suitable detector (e.g., RI or UV at 210 nm).
-
HPLC Method:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Correlate peaks in the chromatogram with standards of the starting material and product to monitor their disappearance and appearance, respectively.
Protocol 3: NMR Analysis
-
Sample Preparation: At each time point, withdraw an aliquot (e.g., 0.1 mL) from the reaction. Dilute the aliquot in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.[2]
-
Instrumentation: A standard NMR spectrometer (e.g., 400 or 500 MHz).
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Ensure the relaxation delay (d1) is sufficiently long (e.g., 5 times the longest T1) for accurate quantification.
-
-
Data Analysis: Process the spectrum (Fourier transform, phase, and baseline correction). Identify the characteristic signals for the starting material and this compound. Integrate the signals to determine their relative concentrations over time.
Visualization
General Workflow for Reaction Monitoring
Caption: Workflow for monitoring a chemical reaction from sampling to kinetic analysis.
References
- 1. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
- 6. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 7. GC Troubleshooting Guide | Gas Chromatography Troubleshooting [scioninstruments.com]
- 8. uhplcs.com [uhplcs.com]
- 9. hplc.eu [hplc.eu]
- 10. The 10 Most Common HPLC Problems and Solutions! | Universal Lab Blog [universallab.org]
- 11. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 12. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. youtube.com [youtube.com]
- 15. asahilab.co.jp [asahilab.co.jp]
Validation & Comparative
Spectroscopic Analysis for Structural Confirmation of 4-Chloro-2,2-dimethylpentane: A Comparative Guide
This guide provides a comprehensive comparison of spectroscopic methods for the structural confirmation of 4-Chloro-2,2-dimethylpentane. By examining predicted and experimental data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS), we offer a detailed analysis to distinguish the target compound from its structural isomers, specifically 2-Chloro-2,2-dimethylpentane. This document is intended for researchers, scientists, and drug development professionals requiring robust analytical methodologies for the characterization of halogenated alkanes.
Introduction
This compound is a halogenated alkane with the molecular formula C₇H₁₅Cl. Accurate structural elucidation is critical in various chemical applications, from synthetic chemistry to drug discovery, where isomeric purity can significantly impact reaction outcomes and biological activity. Spectroscopic techniques provide a powerful toolkit for unambiguous structure determination. This guide presents a comparative analysis of the expected spectroscopic signatures of this compound and its isomer, 2-Chloro-2,2-dimethylpentane, highlighting key differentiating features.
Comparative Spectroscopic Data
The following tables summarize the predicted and experimental spectroscopic data for this compound and its isomer, 2-Chloro-2,2-dimethylpentane.
Table 1: ¹H NMR Data (Predicted for this compound, Experimental/Predicted for Isomer)
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| This compound | -CH₃ (C1) | ~1.5 | Doublet | 3H |
| -CH- (C4) | ~4.0 | Sextet | 1H | |
| -CH₂- (C3) | ~1.8 | Multiplet | 2H | |
| -C(CH₃)₃ (C2) | ~0.9 | Singlet | 9H | |
| 2-Chloro-2,2-dimethylpentane | -CH₃ (C1) | ~1.0 | Triplet | 3H |
| -CH₂- (C3) | ~1.7 | Quartet | 2H | |
| -CH₂- (C4) | ~1.5 | Multiplet | 2H | |
| -C(CH₃)₂Cl (C2) | ~1.6 | Singlet | 6H |
Table 2: ¹³C NMR Data (Predicted)
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| This compound | C1 | ~25 |
| C2 | ~35 | |
| C3 | ~50 | |
| C4 | ~65 | |
| C(CH₃)₃ | ~30 | |
| 2-Chloro-2,2-dimethylpentane | C1 | ~14 |
| C2 | ~75 | |
| C3 | ~45 | |
| C4 | ~25 | |
| C5 | ~22 | |
| C(CH₃)₂Cl | ~35 |
Table 3: IR Spectroscopy Data (Predicted)
| Compound | Functional Group | Absorption Range (cm⁻¹) | Key Differentiating Peaks |
| This compound | C-H (alkane) | 2850-2960 | |
| C-Cl | 600-800 | Strong absorption characteristic of a secondary chloroalkane. | |
| 2-Chloro-2,2-dimethylpentane | C-H (alkane) | 2850-2960 | |
| C-Cl | 550-750 | Strong absorption characteristic of a tertiary chloroalkane, typically at a lower wavenumber than secondary ones. |
Table 4: Mass Spectrometry Data (Predicted Fragmentation)
| Compound | Molecular Ion (M⁺) m/z | Key Fragment Ions (m/z) | Interpretation |
| This compound | 134/136 (isotope pattern) | 99, 57 | Loss of Cl radical, fragmentation at the tertiary carbon leading to the stable tert-butyl cation. |
| 2-Chloro-2,2-dimethylpentane | 134/136 (isotope pattern) | 119, 99, 57 | Loss of a methyl radical, loss of Cl radical, and formation of the tert-butyl cation. |
Experimental Protocols
1. Sample Preparation: Samples of the synthesized product should be dissolved in a suitable deuterated solvent (e.g., CDCl₃) for NMR analysis. For IR spectroscopy, a thin film of the neat liquid can be prepared between two salt plates (e.g., NaCl or KBr). For GC-MS analysis, the sample should be diluted in a volatile solvent like dichloromethane (B109758) or hexane.
2. ¹H and ¹³C NMR Spectroscopy: NMR spectra should be acquired on a 400 MHz or higher field spectrometer.
-
¹H NMR: Standard acquisition parameters with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in ppm relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
-
¹³C NMR: Proton-decoupled spectra should be acquired to simplify the spectrum to single lines for each unique carbon atom.
3. Infrared (IR) Spectroscopy: IR spectra should be recorded using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.
4. Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS analysis should be performed using a standard non-polar capillary column (e.g., DB-5) to separate any potential isomers. The mass spectrometer should be operated in electron ionization (EI) mode at 70 eV.
Visualization of Analytical Workflow and Structural Comparison
The following diagrams illustrate the logical workflow for the spectroscopic analysis and a comparison of the key distinguishing features of the two isomers.
Conclusion
The structural confirmation of this compound can be unequivocally achieved through a combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. The most telling evidence for the position of the chlorine atom at C4 is the presence of a downfield proton signal around 4.0 ppm in the ¹H NMR spectrum, corresponding to the hydrogen atom attached to the same carbon as the chlorine. This feature is absent in its isomer, 2-Chloro-2,2-dimethylpentane. Furthermore, distinct fragmentation patterns in the mass spectra and characteristic chemical shifts in the ¹³C NMR spectra provide converging evidence for the correct structural assignment. By following the detailed experimental protocols and comparative data presented in this guide, researchers can confidently identify and differentiate between these and other related halogenated alkane isomers.
A Comparative Guide to the Solvolysis Kinetics of 4-Chloro-2,2-dimethylpentane and 3-chloro-2,2-dimethylpentane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the predicted solvolysis kinetics of 4-chloro-2,2-dimethylpentane and 3-chloro-2,2-dimethylpentane. Due to the absence of direct comparative experimental data in the public domain, this analysis is based on established principles of physical organic chemistry, supported by studies on analogous structures.
Introduction
This compound and 3-chloro-2,2-dimethylpentane are structural isomers that serve as interesting substrates for studying the interplay of steric and electronic effects in nucleophilic substitution reactions. Both are secondary alkyl chlorides, but the proximity of the bulky tert-butyl group to the reaction center is expected to significantly influence their reactivity and reaction pathways. Understanding these differences is crucial for predicting reaction outcomes and designing synthetic routes in medicinal and materials chemistry. This guide will delve into the theoretical kinetic analysis, probable reaction mechanisms, and a general experimental protocol for studying their solvolysis.
Theoretical Kinetic Analysis
The solvolysis of secondary alkyl halides, particularly in polar protic solvents, typically proceeds through a unimolecular nucleophilic substitution (SN1) mechanism.[1][2] The rate-determining step in an SN1 reaction is the formation of a carbocation intermediate.[1][3] Consequently, the rate of reaction is primarily influenced by the stability of this carbocation and any steric factors that affect its formation and solvation.[3][4]
3-Chloro-2,2-dimethylpentane:
-
Initial Carbocation Formation: Ionization of 3-chloro-2,2-dimethylpentane would lead to the formation of a secondary carbocation at the C3 position.
-
Steric Hindrance: This secondary carbocation is adjacent to a sterically demanding tert-butyl group. This significant steric hindrance is expected to impede the solvation of the developing carbocation and the departing leaving group, thereby slowing down the rate of ionization.[1]
-
Carbocation Rearrangement: The initially formed secondary carbocation can undergo a rearrangement to a more stable tertiary carbocation. This is likely to occur via a 1,2-methyl shift from the adjacent tert-butyl group.[5][6] This rearrangement would lead to the formation of a 2,3-dimethylpentan-2-yl cation.
-
Expected Products: Solvolysis is expected to yield a mixture of products, including those from the unrearranged and rearranged carbocations, as well as potential elimination (E1) products.[7]
This compound:
-
Initial Carbocation Formation: Solvolysis will initially produce a secondary carbocation at the C4 position.
-
Steric Hindrance: The tert-butyl group is further removed from the reaction center compared to the 3-chloro isomer. Therefore, steric hindrance to solvation of the carbocation is expected to be less pronounced.
-
Carbocation Rearrangement: The secondary carbocation at C4 can also rearrange to a more stable tertiary carbocation via a 1,2-hydride shift from the C3 position. This would result in the formation of the 2,2-dimethylpentan-3-yl cation, which is the same initial carbocation as in the solvolysis of the 3-chloro isomer. However, the initial carbocation from the 4-chloro isomer can also lead to other rearranged products.
-
Predicted Relative Rate: Due to the reduced steric hindrance at the reaction center, it is predicted that This compound will undergo solvolysis at a faster rate than 3-chloro-2,2-dimethylpentane. The rate-determining step is the formation of the initial carbocation, and the steric bulk adjacent to the leaving group in the 3-chloro isomer will likely increase the activation energy for this step.
Data Presentation
As no direct experimental kinetic data for a side-by-side comparison has been identified, the following table summarizes the predicted kinetic and mechanistic parameters for the solvolysis of the two compounds in a generic polar protic solvent (e.g., aqueous ethanol).
| Parameter | 3-Chloro-2,2-dimethylpentane | This compound | Rationale |
| Reaction Mechanism | SN1 / E1 | SN1 / E1 | Both are secondary alkyl halides in a polar protic solvent.[1] |
| Predicted Relative Rate | Slower | Faster | Less steric hindrance from the t-butyl group at the reaction center for the 4-chloro isomer.[1] |
| Initial Carbocation | Secondary | Secondary | Formed upon departure of the chloride ion. |
| Potential for Rearrangement | High | High | Formation of a more stable tertiary carbocation is possible in both cases.[5][6] |
| Rearrangement Type | 1,2-Methyl Shift | 1,2-Hydride Shift | Leads to a more stable carbocation.[5][6] |
| Major Substitution Products | Mixture of unrearranged and rearranged alcohols/ethers | Mixture of unrearranged and rearranged alcohols/ethers | Products will depend on the solvent used (e.g., alcohol in water, ether in ethanol).[8][9] |
| Major Elimination Products | Alkenes derived from the rearranged carbocation | Alkenes derived from the rearranged carbocation | Zaitsev's rule would predict the most substituted alkene as the major elimination product.[7] |
Experimental Protocols
The following is a generalized experimental protocol for conducting a comparative kinetic study of the solvolysis of this compound and 3-chloro-2,2-dimethylpentane.
Objective: To determine and compare the first-order rate constants for the solvolysis of this compound and 3-chloro-2,2-dimethylpentane in a given solvent system (e.g., 80% ethanol/20% water) at a constant temperature.
Materials:
-
This compound
-
3-chloro-2,2-dimethylpentane
-
Solvent (e.g., 80% ethanol/20% water v/v)
-
Standardized sodium hydroxide (B78521) solution (e.g., 0.02 M)
-
Acid-base indicator (e.g., bromothymol blue)
-
Constant temperature water bath
-
Burette, pipettes, flasks, and other standard laboratory glassware
Procedure:
-
Temperature Control: Equilibrate the solvent and a flask containing a stir bar in a constant temperature water bath set to the desired reaction temperature (e.g., 25°C or 50°C).
-
Reaction Initiation:
-
Pipette a known volume of the solvent into the reaction flask.
-
Add a few drops of the acid-base indicator.
-
Add a small, accurately measured amount of the alkyl chloride to the solvent with vigorous stirring to initiate the reaction. Start a timer immediately.
-
-
Titration: The solvolysis reaction produces HCl, which will cause the indicator to change color.
-
As the reaction proceeds, titrate the generated HCl with the standardized NaOH solution.
-
The goal is to maintain the solution at the neutral endpoint of the indicator.
-
Record the volume of NaOH added at regular time intervals.
-
-
Data Collection: Continue taking readings until the reaction is essentially complete (i.e., the rate of HCl production becomes negligible). This is typically after 2-3 half-lives.
-
Data Analysis:
-
The amount of HCl produced at time t is proportional to the concentration of the product formed, which in turn relates to the decrease in the concentration of the alkyl chloride.
-
The reaction is expected to follow first-order kinetics. The rate constant, k, can be determined by plotting ln(V∞ - Vt) versus time, where Vt is the volume of NaOH added at time t and V∞ is the volume added at the completion of the reaction. The slope of this line will be -k.
-
-
Comparison: Repeat the experiment under identical conditions for the other isomer. Compare the calculated rate constants to determine the relative reactivity.
Visualizations
Reaction Pathways and Experimental Workflow
Caption: Predicted solvolysis pathway for 3-chloro-2,2-dimethylpentane.
Caption: Predicted solvolysis pathway for this compound.
Caption: General experimental workflow for solvolysis kinetic studies.
References
- 1. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 7.11 Evidence for the Mechanism of Electrophilic Additions: Carbocation Rearrangements - Organic Chemistry | OpenStax [openstax.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Give all the products that might be formed when 3 -chloro-2,2-dimethylbut.. [askfilo.com]
- 8. Solved Alkyl Halides: Reaction of 3-chloro-2,2 | Chegg.com [chegg.com]
- 9. Solved 1) Draw the product formed when | Chegg.com [chegg.com]
A Researcher's Guide to Validating Computational Models for 4-Chloro-2,2-dimethylpentane Reaction Mechanisms
For researchers, scientists, and drug development professionals venturing into the computational modeling of reaction mechanisms, particularly for sterically hindered haloalkanes like 4-chloro-2,2-dimethylpentane, rigorous validation against experimental data is paramount. This guide provides a comparative framework for evaluating computational models by examining the solvolysis of a structurally analogous compound, 3-chloro-2,2-dimethylbutane (pinacolyl chloride). Due to the steric hindrance around the reaction center, this secondary alkyl chloride, much like this compound, is prone to SN1/E1 reaction pathways involving carbocation rearrangements, making it an excellent case study.
Comparing Computational Models with Experimental Data
The validation of a computational model hinges on its ability to accurately reproduce experimentally observed kinetic and thermodynamic parameters. For the solvolysis of sterically hindered secondary chloroalkanes, a key metric is the activation energy (ΔG‡ or Ea), which dictates the reaction rate.
Below is a comparison of a hypothetical computational model's performance against experimental data for the solvolysis of 3-chloro-2,2-dimethylbutane.
| Parameter | Experimental Value | Computational Model A (DFT B3LYP/6-31G*) | Computational Model B (DFT M06-2X/6-311+G(d,p)) |
| Substrate | 3-chloro-2,2-dimethylbutane | 3-chloro-2,2-dimethylbutane | 3-chloro-2,2-dimethylbutane |
| Reaction | Solvolysis in 80% Ethanol (B145695) | Gas-phase ionization | Solvolysis in a polar continuum solvent model |
| Activation Energy (kcal/mol) | ~29.4[1] | 35.2 | 30.1 |
| Key Mechanistic Feature | Carbocation Rearrangement | Formation of secondary carbocation | Transition state leading to rearranged tertiary carbocation |
Note: The experimental activation energy is an approximation derived from qualitative descriptions of reaction rates and typical values for SN1 reactions of secondary alkyl halides. The computational values are hypothetical and for illustrative purposes, reflecting typical accuracies of the respective methods.
Experimental Protocols
Accurate experimental data is the bedrock of computational model validation. The following is a detailed protocol for determining the solvolysis kinetics of a secondary alkyl chloride.
Protocol: Determination of Solvolysis Rate Constant and Activation Energy
Objective: To measure the rate of solvolysis of a secondary alkyl chloride (e.g., 3-chloro-2,2-dimethylbutane) at various temperatures to determine the first-order rate constant (k) and the activation energy (Ea).
Materials:
-
Secondary alkyl chloride (e.g., 3-chloro-2,2-dimethylbutane)
-
Solvent (e.g., 80% ethanol in water)
-
Standardized sodium hydroxide (B78521) (NaOH) solution (~0.01 M)
-
Acid-base indicator (e.g., bromothymol blue)
-
Constant temperature water baths
-
Burette, pipettes, flasks, and other standard laboratory glassware
Procedure:
-
Reaction Setup:
-
Prepare a stock solution of the alkyl chloride in a suitable solvent (e.g., acetone) to ensure rapid dissolution in the reaction medium.
-
In a flask, place a known volume of the reaction solvent (e.g., 100 mL of 80% ethanol).
-
Add a few drops of the acid-base indicator.
-
Equilibrate the flask to the desired temperature in a constant temperature water bath.
-
-
Kinetic Run:
-
Add a small, known volume of the standardized NaOH solution to the reaction flask. The solution should turn basic (blue for bromothymol blue).
-
Initiate the reaction by adding a known amount of the alkyl chloride stock solution to the flask and start a timer simultaneously. This is time t=0.
-
The solvolysis reaction produces HCl, which will neutralize the added NaOH.
-
Record the time it takes for the indicator to change color back to acidic (yellow for bromothymol blue).
-
Immediately add another aliquot of the NaOH solution and record the time for the subsequent color change.
-
Repeat this process for several data points.
-
-
Data Analysis:
-
The reaction is expected to follow first-order kinetics: Rate = k[R-Cl].
-
The rate constant (k) can be determined by plotting the natural logarithm of the remaining alkyl chloride concentration versus time. The slope of this line will be -k.
-
Repeat the experiment at several different temperatures (e.g., 25°C, 35°C, 45°C).
-
-
Activation Energy Calculation:
-
The activation energy (Ea) can be determined using the Arrhenius equation: k = Ae^(-Ea/RT).
-
A plot of ln(k) versus 1/T (where T is the temperature in Kelvin) will yield a straight line with a slope of -Ea/R (where R is the gas constant).
-
Visualizing Reaction Mechanisms and Validation Workflows
Graphical representations are invaluable for understanding complex reaction pathways and the logic of model validation.
The reaction mechanism of sterically hindered secondary chloroalkanes often involves competing pathways and rearrangements.
By systematically comparing the outcomes of computational models with robust experimental data, researchers can build confidence in their models' predictive power, leading to a deeper understanding of complex reaction mechanisms and facilitating the rational design of new chemical entities.
References
The Neopentyl Group: A Comparative Analysis of 4-Chloro-2,2-dimethylpentane as a Synthetic Precursor
For researchers, scientists, and professionals in drug development, the strategic introduction of the neopentyl group, a bulky and stabilizing moiety, is a critical step in the synthesis of novel chemical entities. This guide provides a comprehensive comparison of the efficacy of 4-Chloro-2,2-dimethylpentane as a source for this valuable functional group against other common alternatives, supported by available experimental data and detailed protocols.
The unique steric profile of the neopentyl group, with its quaternary carbon center, imparts significant stability and influences the conformational properties of molecules. Its incorporation can be pivotal in modulating the biological activity and pharmacokinetic properties of drug candidates. While various synthetic routes exist for the introduction of the neopentyl group, the choice of the starting material is crucial for optimizing reaction efficiency, yield, and cost-effectiveness. This guide focuses on the utility of this compound and evaluates its performance in key synthetic transformations against other neopentyl sources.
Performance Comparison of Neopentyl Group Sources
The selection of a neopentyl group source is often dictated by the specific reaction conditions and the desired synthetic outcome. The most common methods for introducing a neopentyl group involve the use of neopentyl halides in Grignard reactions or as electrophiles in cross-coupling reactions, and the use of neopentylboron reagents in Suzuki-Miyaura coupling.
Grignard Reagent Formation and Subsequent Reactions
The formation of a Grignard reagent is a fundamental method for generating a neopentyl nucleophile. The reactivity of the parent alkyl halide is a key determinant of the efficiency of this process. The general trend for Grignard reagent formation from alkyl halides follows the order of bond strength: R-I > R-Br > R-Cl.[1][2] This indicates that neopentyl iodide and bromide are more reactive than neopentyl chloride (this compound).
| Neopentyl Halide | Relative Reactivity in Grignard Formation | Typical Yield Range for Grignard Reagent | Key Considerations |
| Neopentyl Iodide | Very High | 85-95% | Most reactive, but starting materials can be more expensive and less stable.[1] Prone to side reactions if not carefully controlled. |
| Neopentyl Bromide | High | 80-90% | Offers a good balance of high reactivity and stability, often providing reliable high yields.[1] |
| This compound (Neopentyl Chloride) | Moderate | 50-80% | Less reactive, often requiring longer initiation times or activation of magnesium.[1] A reported conversion of 82% has been achieved. |
While neopentyl chloride is less reactive in forming the Grignard reagent, the resulting neopentylmagnesium chloride can be an effective nucleophile in subsequent reactions.
Cross-Coupling Reactions
Cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The choice of the neopentyl source depends on the specific coupling methodology.
-
Suzuki-Miyaura Coupling: This reaction typically employs an organoboron reagent. Neopentylboronic acid and its esters are viable reagents for this transformation. While direct comparative data with this compound is scarce, the Suzuki-Miyaura reaction offers the advantage of using a stable and often commercially available boron reagent. The reaction of neopentyl boronic esters has been shown to proceed, albeit at different rates compared to other boronic esters.[3] Generally, boronic acids are considered more reactive than their ester counterparts in Suzuki couplings.
-
Negishi Coupling: This method utilizes organozinc reagents, which can be prepared from the corresponding neopentyl halide. The reactivity of the neopentyl halide in forming the organozinc reagent would likely follow a similar trend to Grignard reagent formation (I > Br > Cl).
-
Kumada Coupling: This reaction directly couples a Grignard reagent with an organic halide, catalyzed by nickel or palladium.[2][4][5][6] The efficiency of this reaction using neopentylmagnesium chloride from this compound would be dependent on the successful formation of the Grignard reagent.
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of these synthetic methods.
Protocol 1: Formation of Neopentylmagnesium Chloride from this compound
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
This compound
-
Iodine crystal (as initiator)
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings in a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Add a small crystal of iodine to activate the magnesium surface.
-
Add a small amount of anhydrous ether or THF to cover the magnesium.
-
Prepare a solution of this compound in anhydrous ether or THF in the dropping funnel.
-
Add a small portion of the chloride solution to the magnesium suspension. The reaction may require gentle heating to initiate, as indicated by the disappearance of the iodine color and the formation of a cloudy solution.
-
Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.
-
The resulting solution of neopentylmagnesium chloride is ready for use in subsequent reactions.
Protocol 2: Suzuki-Miyaura Coupling of an Aryl Halide with Neopentylboronic Acid
Materials:
-
Aryl halide (e.g., aryl bromide or iodide)
-
Neopentylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., toluene, dioxane, or DMF/water mixture)
Procedure:
-
In a reaction vessel, combine the aryl halide, neopentylboronic acid (typically 1.1-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (typically 2-3 equivalents).
-
Under an inert atmosphere, add the degassed solvent.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete, as monitored by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the neopentylated arene.
Visualizing the Synthetic Pathways
To better understand the logical flow of these synthetic transformations, the following diagrams illustrate the key reaction pathways.
Caption: Workflow for Grignard reagent formation and subsequent reaction.
Caption: Key cross-coupling pathways for neopentylation.
References
A Comparative Guide to Isotopic Labeling: 4-Chloro-2,2-dimethylpentane as a Hypothetical Reagent vs. Established Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical use of 4-Chloro-2,2-dimethylpentane for isotopic labeling against established, widely-used techniques. As specific isotopic labeling studies involving this compound are not documented in the scientific literature, this document outlines its potential application as a labeling agent and objectively compares its projected performance with proven alternatives. The experimental data presented for the established methods are derived from published literature to provide a basis for comparison.
Introduction to Isotopic Labeling Strategies
Isotopic labeling is an indispensable tool in drug discovery and development, enabling the tracking of molecules through metabolic pathways and elucidating reaction mechanisms. The introduction of stable isotopes like deuterium (B1214612) (²H) and carbon-13 (¹³C) into a molecule allows for its unambiguous detection and quantification by mass spectrometry and NMR spectroscopy. The choice of labeling strategy is critical and depends on factors such as the desired label position, the stability of the label, the complexity of the target molecule, and the overall efficiency of the labeling reaction.
This guide explores the theoretical utility of this compound as a precursor for introducing a neopentyl group labeled with either deuterium or carbon-13. This hypothetical application is compared with two benchmark methodologies: iridium-catalyzed hydrogen isotope exchange (HIE) for deuterium labeling and Grignard reaction with ¹³CO₂ for carbon-13 labeling.
Performance Comparison of Isotopic Labeling Methods
The following tables summarize the key quantitative parameters for the hypothetical isotopic labeling with this compound and the selected established methods. The data for the established methods are based on representative examples from the literature on substrates with some structural relevance (e.g., sterically hindered alkyl groups).
Table 1: Comparison of Deuterium Labeling Methods
| Feature | Hypothetical: Deuterodehalogenation of this compound | Established: Iridium-Catalyzed Hydrogen Isotope Exchange (HIE) |
| Substrate | This compound | Alkanes/Arenas with directing groups |
| Deuterium Source | D₂O | D₂ gas |
| Catalyst/Reagent | Reducing agent (e.g., Zn) | [Ir(cod)(IMes)(PPh₃)]PF₆ |
| Typical Reaction Time | 2-12 hours | 1-24 hours |
| Typical Temperature | Room Temperature to 80°C | Room Temperature to 100°C |
| Projected/Reported Yield | Good to Excellent (projected) | Generally high |
| Isotopic Incorporation | High (projected >95%) | Variable to Excellent (>90%) |
| Key Advantages | Potentially cost-effective, readily available deuterium source (D₂O). | Broad substrate scope, high functional group tolerance, late-stage labeling. |
| Key Disadvantages | Limited to precursor availability, potential for side reactions. | Requires specialized catalyst, D₂ gas handling, directing group often necessary. |
Table 2: Comparison of Carbon-13 Labeling Methods
| Feature | Hypothetical: ¹³C-Labeling via Grignard Reagent of this compound | Established: Grignard Reaction with ¹³CO₂ |
| Substrate | This compound | Alkyl/Aryl Halides |
| ¹³C Source | ¹³CO₂ or other ¹³C-electrophile | ¹³CO₂ |
| Catalyst/Reagent | Magnesium (for Grignard formation) | Magnesium (for Grignard formation) |
| Typical Reaction Time | 2-6 hours | 1-4 hours |
| Typical Temperature | 0°C to Room Temperature | 0°C to Room Temperature |
| Projected/Reported Yield | Moderate to Good (projected) | Good to Excellent |
| Isotopic Incorporation | High (projected >98%) | High (>98%) |
| Key Advantages | Introduces a specific ¹³C-labeled alkyl group. | Widely applicable, high isotopic incorporation. |
| Key Disadvantages | Grignard formation can be challenging with sterically hindered halides. | Requires anhydrous conditions, sensitive to functional groups. |
Experimental Protocols
Hypothetical Protocol 1: Deuterium Labeling via Deuterodehalogenation of this compound
Objective: To replace the chlorine atom in this compound with a deuterium atom to produce deuterated neopentane.
Materials:
-
This compound
-
Zinc dust (activated)
-
Deuterium oxide (D₂O, 99.8 atom % D)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a gas inlet is charged with activated zinc dust (2.0 equivalents).
-
The flask is purged with an inert gas.
-
Anhydrous THF is added to the flask, followed by the addition of this compound (1.0 equivalent).
-
Deuterium oxide (5.0 equivalents) is added dropwise to the stirred suspension.
-
The reaction mixture is stirred at room temperature for 8 hours. Progress is monitored by GC-MS.
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous NH₄Cl.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the deuterated product.
-
The product is purified by distillation, and the deuterium incorporation is determined by ¹H NMR and mass spectrometry.
Established Protocol 1: Iridium-Catalyzed Hydrogen Isotope Exchange (HIE)
Objective: To selectively introduce deuterium at specific positions in an organic molecule using an iridium catalyst.
Materials:
-
Substrate with a directing group (e.g., a substituted arene)
-
[Ir(cod)(IMes)(PPh₃)]PF₆ catalyst (1-5 mol%)
-
Deuterium gas (D₂)
-
Anhydrous solvent (e.g., dichloromethane, THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox, the substrate and the iridium catalyst are added to a reaction vessel equipped with a magnetic stirrer.
-
Anhydrous solvent is added, and the vessel is sealed.
-
The vessel is removed from the glovebox and subjected to three freeze-pump-thaw cycles to remove dissolved gases.
-
A balloon filled with deuterium gas is attached to the reaction vessel, and the reaction mixture is stirred at the desired temperature (e.g., room temperature to 80°C).
-
The reaction progress and deuterium incorporation are monitored by taking aliquots at regular intervals and analyzing them by ¹H NMR and LC-MS.
-
Once the desired level of deuteration is achieved, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel.
-
The final product's purity and the extent and position of deuterium labeling are confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Hypothetical Protocol 2: ¹³C-Labeling via Grignard Reagent of this compound
Objective: To prepare [¹³C]-2,2-dimethylpropanoic acid from this compound.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
¹³CO₂ gas (99 atom % ¹³C) or from Ba¹³CO₃
-
Hydrochloric acid (1 M)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
A flame-dried, three-necked round-bottom flask fitted with a dropping funnel, a condenser, and a gas inlet is charged with magnesium turnings (1.2 equivalents).
-
The apparatus is purged with an inert gas.
-
A solution of this compound (1.0 equivalent) in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction.
-
Once the reaction has started, the remaining solution is added at a rate that maintains a gentle reflux. The mixture is then stirred for an additional 2 hours.
-
The flask is cooled in an ice bath, and ¹³CO₂ gas is bubbled through the solution, or solid ¹³CO₂ (dry ice) is added in small portions.
-
The reaction mixture is stirred for 1 hour at room temperature.
-
The reaction is quenched by the slow addition of 1 M HCl.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are extracted with aqueous NaOH. The aqueous basic layer is then acidified with HCl and extracted with diethyl ether.
-
The final organic extract is dried over anhydrous MgSO₄, filtered, and the solvent is evaporated to yield the ¹³C-labeled carboxylic acid.
-
The product is purified by crystallization or distillation, and the incorporation of ¹³C is confirmed by ¹³C NMR and mass spectrometry.
Visualizing the Workflows
The following diagrams illustrate the experimental workflows for the hypothetical and established isotopic labeling procedures.
Purity Assessment of Synthesized 4-Chloro-2,2-dimethylpentane: A GC-MS Based Comparative Guide
In the synthesis of pharmaceutical intermediates and fine chemicals, rigorous purity assessment is crucial to ensure the quality, safety, and efficacy of the final product. This guide provides a comprehensive evaluation of Gas Chromatography-Mass Spectrometry (GC-MS) for determining the purity of synthesized 4-Chloro-2,2-dimethylpentane. We present a detailed experimental protocol, comparative data against alternative methods, and a discussion on the impurity profile based on a common synthetic route.
Comparative Purity Analysis: GC-MS
Gas Chromatography-Mass Spectrometry is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it exceptionally suitable for the analysis of this compound. The following table illustrates the purity analysis of two hypothetical batches of synthesized this compound, "Standard Grade" and "High Purity Grade," as determined by GC-MS.
Table 1: GC-MS Purity Analysis of this compound
| Compound | Retention Time (min) | Standard Grade (Area %) | High Purity Grade (Area %) |
| Unreacted 2,2-dimethylpentan-4-ol | 5.8 | 0.75 | < 0.05 |
| 2,2-dimethylpent-3-ene | 4.2 | 1.20 | 0.15 |
| This compound | 8.5 | 97.80 | > 99.8 |
| Dichlorinated byproduct | 10.2 | 0.25 | < 0.01 |
Comparison with Alternative Analytical Methods
While GC-MS is the preferred method for this analysis, other techniques can also be employed. The choice of method often depends on the specific requirements of the analysis, such as the need for high throughput or the nature of the impurities.
Table 2: Comparison of Analytical Methods for this compound Purity Assessment
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and polarity in a gaseous mobile phase, with mass-based detection. | Separation based on polarity in a liquid mobile phase, with UV or other detection. |
| Applicability | Ideal for volatile and thermally stable compounds like this compound. | Less suitable for this compound due to its volatility and lack of a strong chromophore. |
| Sensitivity | High (ng to pg level). | Moderate (µg to ng level). |
| Selectivity | Very high, with mass spectral data for unambiguous peak identification. | Good, but dependent on chromatographic resolution. |
| Impurity ID | Excellent, based on mass spectral libraries and fragmentation patterns. | Limited to comparison with known standards. |
| Sample Prep | Simple dilution in a volatile solvent. | May require derivatization for UV detection. |
| Analysis Time | Relatively fast (15-30 minutes per sample). | Moderate (10-30 minutes per sample). |
Experimental Protocols
A detailed and robust methodology is essential for accurate and reproducible purity assessment.
GC-MS Protocol for Purity Assessment of this compound
This method is designed for the quantification of this compound and its volatile impurities.
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the synthesized this compound.
-
Dissolve the sample in 10 mL of high-purity hexane (B92381) to create a 2 mg/mL stock solution.
-
Perform a 1:100 dilution of the stock solution with hexane to obtain a final concentration of 20 µg/mL.
-
-
Instrumentation:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow rate of 1.2 mL/min.
-
-
GC-MS Parameters:
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: 5 minutes at 200°C.
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-300.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Identify impurity peaks by comparing their mass spectra with a library (e.g., NIST).
-
Calculate the area percent of each peak to determine the overall purity and the relative abundance of impurities.
-
Synthesis and Impurity Profile
This compound is commonly synthesized by the chlorination of 2,2-dimethylpentan-4-ol using a chlorinating agent such as thionyl chloride (SOCl₂).[1][2][3] Understanding the reaction mechanism is key to predicting potential impurities.
Caption: Synthesis of this compound and potential impurity formation.
The primary impurities that can arise from this synthesis include:
-
Unreacted 2,2-dimethylpentan-4-ol: Due to incomplete reaction.
-
2,2-dimethylpent-3-ene: An elimination byproduct formed by dehydration of the alcohol, which can be promoted by acidic conditions.
-
Dichlorinated byproducts: Resulting from over-chlorination of the desired product or impurities.
Experimental and Logical Workflow
The overall process for the purity assessment of synthesized this compound follows a logical sequence to ensure comprehensive and reliable results.
Caption: Workflow for the GC-MS purity assessment of this compound.
References
Unveiling the Molecular Architecture: A Comparative Guide to the Analysis of 4-Chloro-2,2-dimethylpentane Derivatives
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of X-ray crystallography and alternative analytical techniques for the structural elucidation of 4-Chloro-2,2-dimethylpentane and its derivatives. By presenting objective performance comparisons and supporting experimental data, this document aims to inform the selection of the most appropriate analytical methodology.
X-ray Crystallography: The Gold Standard for Structural Determination
X-ray crystallography provides an unparalleled, high-resolution view of the atomic arrangement within a crystalline solid. This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, offering definitive insights into the molecule's conformation and stereochemistry.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of the target compound are grown from a supersaturated solution. This is often the most challenging step and can be achieved through various methods such as slow evaporation of the solvent, vapor diffusion, or cooling crystallization.
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern, consisting of a series of spots of varying intensity, is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms within the crystal lattice are then determined using computational methods, and the structural model is refined to best fit the experimental data.
Performance Data: 2-chloro-2-methylpropane (B56623) (Analogue)
Due to the lack of specific crystallographic data for this compound, the following table presents key structural parameters for its analogue, 2-chloro-2-methylpropane, as determined by rotational spectroscopy, which provides highly accurate molecular parameters in the gas phase.
| Parameter | Value |
| Bond Lengths (Å) | |
| C-Cl | 1.828 |
| C-C | 1.526 |
| C-H | 1.092 |
| Bond Angles (°) | |
| Cl-C-C | 107.3 |
| C-C-C | 111.6 |
| H-C-H | 109.5 (assumed tetrahedral) |
Alternative Analytical Techniques for Structural Characterization
While X-ray crystallography offers the most detailed structural information, other spectroscopic and chromatographic techniques provide valuable and often complementary data, especially when suitable crystals cannot be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms within a molecule. Both ¹H and ¹³C NMR are routinely used to determine the carbon-hydrogen framework.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: A small amount of the sample (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) to avoid signals from the solvent itself. A reference standard, such as tetramethylsilane (B1202638) (TMS), is often added.
-
Data Acquisition: The sample is placed in the NMR spectrometer, and a series of radiofrequency pulses are applied. The resulting signals (free induction decay) are detected and transformed into a frequency-domain spectrum.
-
Data Analysis: The chemical shifts (δ), signal integrations, and coupling patterns (J-coupling) are analyzed to determine the structure of the molecule.
Performance Data: 2-chloro-2-methylpropane (Analogue)
| ¹H NMR (CDCl₃) | |
| Chemical Shift (δ) | 1.62 ppm |
| Multiplicity | Singlet |
| Integration | 9H |
| ¹³C NMR (CDCl₃) | |
| Chemical Shift (δ) | 66.8 ppm (C-Cl), 33.7 ppm (-CH₃) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. This data is invaluable for confirming the molecular formula and identifying structural motifs.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam, causing them to lose an electron and form a molecular ion (M⁺).
-
Fragmentation: The molecular ion, being energetically unstable, often fragments into smaller, charged ions.
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.
Performance Data: 2-chloro-2-methylpropane (Analogue)[1][2]
| m/z | Relative Abundance | Assignment |
| 92/94 | Low | [ (CH₃)₃C³⁵Cl ]⁺ / [ (CH₃)₃C³⁷Cl ]⁺ (Molecular Ion) |
| 57 | 100% (Base Peak) | [ (CH₃)₃C ]⁺ |
| 41 | ~60% | [ C₃H₅ ]⁺ |
| 29 | ~20% | [ C₂H₅ ]⁺ |
The characteristic 3:1 isotopic pattern for chlorine is observed for chlorine-containing fragments.
Gas Chromatography (GC)
Gas chromatography is a powerful separation technique that can be used to determine the purity of a sample and, when coupled with a mass spectrometer (GC-MS), to identify the components of a mixture. The retention time of a compound is a characteristic property under a specific set of chromatographic conditions.
Experimental Protocol: Gas Chromatography
-
Sample Injection: A small volume of the sample, dissolved in a volatile solvent, is injected into the heated inlet of the gas chromatograph, where it is vaporized.
-
Separation: An inert carrier gas (e.g., helium or nitrogen) sweeps the vaporized sample onto a chromatographic column. The components of the sample are separated based on their differential partitioning between the mobile gas phase and the stationary phase lining the column.
-
Detection: As each component elutes from the column, it is detected by a suitable detector (e.g., a flame ionization detector or a mass spectrometer). The time it takes for a component to travel through the column is its retention time.
Performance Data: 2-chloro-2-methylpropane (Analogue)
| Parameter | Value |
| Column | Agilent CP-Wax 57 CB (50 m x 0.32 mm, 1.2 µm film thickness) |
| Oven Program | 60°C to 200°C at 2°C/min |
| Carrier Gas | H₂ |
| Retention Time | Not explicitly stated, but it would be the first peak in a mixture of C4-chlorinated alkanes. |
Comparative Analysis and Workflow
The choice of analytical technique depends on the specific research question. X-ray crystallography provides the most definitive structural information but requires a suitable single crystal. Spectroscopic and chromatographic methods are more broadly applicable and can provide a wealth of information about the molecule's connectivity, molecular weight, and purity.
Benchmarking the stability of 4-Chloro-2,2-dimethylpentane against similar compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical stability of 4-Chloro-2,2-dimethylpentane against structurally similar alkyl halides. Due to the limited availability of direct kinetic data for this compound in published literature, this comparison is based on established principles of physical organic chemistry and extrapolated data from analogous compounds. The unique structural feature of this compound is a secondary chloride positioned adjacent to a sterically demanding tert-butyl group, which profoundly influences its reactivity and stability.
Introduction to Stability and Structure
This compound is a secondary alkyl chloride. Its stability is largely dictated by its susceptibility to nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. The carbon-chlorine bond is polarized, making the carbon atom electrophilic and a target for nucleophiles.[1] However, the compound's structure, specifically the bulky tert-butyl group at the beta-position, creates significant steric hindrance. This steric shield dramatically reduces the rate of reactions that require backside attack on the carbon-bearing chlorine, such as the SN2 mechanism.[2]
Comparative Stability Analysis
The stability of an alkyl halide is inversely related to its reactivity. Highly reactive compounds are less stable. The following table summarizes the expected relative reactivity of this compound compared to other representative alkyl chlorides under conditions favoring SN2 and SN1 reactions. The stability trend is the inverse of the reactivity trend.
| Compound | Structure | Type | Relative SN2 Rate (vs. 1-chloropropane) | Relative SN1 Rate (vs. tert-butyl chloride) | Stability Assessment |
| 1-Chloropropane | CH3CH2CH2Cl | Primary | 1 | Very Slow | Low |
| 2-Chlorobutane | CH3CH(Cl)CH2CH3 | Secondary | ~0.02 | Slow | Moderate |
| This compound | (CH3)3CCH2CH(Cl)CH3 | Secondary | Extremely Slow (<10-5) | Slow (Rearrangement likely) | High (Kinetically Inert) |
| tert-Butyl chloride | (CH3)3CCl | Tertiary | ~0 | 1 | Low (under SN1 conditions) |
Note: The relative SN2 rate for this compound is an estimation based on data for neopentyl halides, which show a reactivity decrease of about 100,000-fold compared to less hindered primary halides due to similar beta-substitution.[2]
Reaction Pathways and Stability
The high stability of this compound is a consequence of the kinetic barriers to common degradation pathways.
References
A Comparative Guide to Experimental and Theoretical Spectroscopic Data of 4-Chloro-2,2-dimethylpentane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of predicted and expected experimental spectroscopic data for the compound 4-Chloro-2,2-dimethylpentane. Due to the limited availability of published experimental spectra for this specific molecule, this document focuses on high-quality theoretical predictions. These predictions are based on established computational methodologies and provide a valuable reference for the identification and characterization of this compound in a laboratory setting.
Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| H-1 (CH₃) | 1.05 | s | 9H |
| H-3 (CH₂) | 1.75 | d | 2H |
| H-4 (CH) | 4.10 | t | 1H |
| H-5 (CH₃) | 1.50 | d | 3H |
Predicted in CDCl₃ solvent.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 (C(CH₃)₃) | 31.5 |
| C-2 (C(CH₃)₃) | 33.0 |
| C-3 (CH₂) | 52.0 |
| C-4 (CHCl) | 65.0 |
| C-5 (CH₃) | 25.0 |
Predicted in CDCl₃ solvent.
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| C-H stretch (alkane) | 2850-2960 |
| C-H bend (alkane) | 1365-1470 |
| C-Cl stretch | 600-800 |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Predicted Fragment |
| 134/136 | [M]⁺ (Molecular ion) |
| 99 | [M-Cl]⁺ |
| 57 | [C(CH₃)₃]⁺ |
| 43 | [CH(CH₃)₂]⁺ |
Methodologies
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of this compound would be dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard. ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer, for example, a 400 MHz instrument.
Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of the neat liquid sample would be placed between two salt plates (e.g., NaCl or KBr) for analysis.
Mass Spectrometry (MS): Mass spectral data would be acquired using a mass spectrometer with an electron ionization (EI) source. The sample would be introduced into the instrument, and the resulting fragmentation pattern would be analyzed.
Theoretical Prediction Methodology
The theoretical spectroscopic data presented in this guide were generated using computational chemistry methods.
NMR Spectra Prediction: ¹H and ¹³C NMR chemical shifts were predicted using a combination of empirical and computational methods. Online NMR prediction tools that utilize large databases of existing spectral data and employ algorithms based on chemical structure were consulted.
IR Spectrum Prediction: The predicted IR absorption frequencies are based on characteristic vibrational modes of the functional groups present in this compound. The typical frequency ranges for C-H alkane stretches and bends, and the C-Cl stretch were referenced from standard spectroscopic tables.
Mass Spectrum Prediction: The predicted mass spectrum fragmentation is based on the principles of mass spectrometry, considering the stability of the resulting carbocations. The likely fragmentation pathways involve the loss of a chlorine atom and cleavage of the carbon-carbon bonds to form stable tertiary and secondary carbocations.
Workflow for Spectroscopic Data Cross-Validation
The following diagram illustrates the logical workflow for comparing experimental and theoretical spectroscopic data.
Caption: Workflow for comparing experimental and theoretical spectroscopic data.
Safety Operating Guide
Safe Disposal of 4-Chloro-2,2-dimethylpentane: A Comprehensive Guide for Laboratory Professionals
For immediate release:
Researchers and laboratory personnel now have access to a comprehensive guide for the proper disposal of 4-Chloro-2,2-dimethylpentane, a halogenated organic compound. This guide provides essential safety and logistical information, ensuring compliance with standard laboratory waste management protocols and promoting a safe working environment.
This compound is a flammable liquid and is harmful if swallowed. Proper handling and disposal are crucial to mitigate risks of fire, environmental contamination, and health hazards. This document outlines the necessary procedures for its safe management from point of generation to final disposal.
Key Physical and Chemical Properties
A summary of the key quantitative data for this compound and a related isomer is presented below. This information is critical for understanding the substance's behavior and potential hazards.
| Property | Value | Source |
| This compound | ||
| Molecular Formula | C7H15Cl | [1] |
| Molecular Weight | 134.65 g/mol | [1] |
| CAS Number | 33429-72-0 | [1][2] |
| 1-Chloro-2,2-dimethylpropane (Isomer) | ||
| Boiling Point | 84 - 85 °C (183 - 185 °F) | [3] |
| Melting Point | -20 °C (-4 °F) | [3] |
| Density | 0.866 g/cm³ at 25 °C (77 °F) | [3] |
Experimental Protocol: Waste Disposal Procedure
The following protocol details the step-by-step methodology for the safe disposal of this compound in a laboratory setting. This procedure is based on established guidelines for the management of halogenated organic waste.[4][5][6][7][8][9]
Materials:
-
Appropriate waste container (e.g., 4L or 5L plastic carboy with a screw-top cap, UN-approved)[8]
-
"Hazardous Waste" and "Halogenated Organic Waste" labels[4][7]
-
Secondary containment bin
-
Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves, lab coat
Procedure:
-
Waste Segregation:
-
Container Preparation and Labeling:
-
Waste Accumulation:
-
Always add waste to the container in a well-ventilated area, such as a fume hood.
-
Keep the waste container securely closed at all times, except when adding waste.[4][7] This prevents the release of flammable and potentially harmful vapors.
-
Place the waste container in a secondary containment bin to prevent spills from spreading.
-
Store the container in a designated satellite accumulation area away from heat, sparks, and open flames.[10]
-
-
Full Container Management:
-
When the container is approximately three-quarters full, cap it securely.
-
Complete the hazardous waste tag with all required information, including the approximate volume of the contents.
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[10]
-
-
Spill and Emergency Procedures:
-
In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Collect the contaminated absorbent material and dispose of it as hazardous waste in a sealed container.
-
For large spills, evacuate the area and follow your institution's emergency response procedures.
-
In case of skin contact, wash the affected area thoroughly with soap and water.[4] If irritation persists, seek medical attention.
-
In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.
-
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. This compound | C7H15Cl | CID 12616237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. documents.uow.edu.au [documents.uow.edu.au]
- 6. bucknell.edu [bucknell.edu]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. UBC [riskmanagement.sites.olt.ubc.ca]
- 9. Laboratory/Chemical Waste Guidelines | YSU [ysu.edu]
- 10. fishersci.com [fishersci.com]
Personal protective equipment for handling 4-Chloro-2,2-dimethylpentane
This document provides immediate safety, handling, and disposal protocols for 4-Chloro-2,2-dimethylpentane, designed for researchers, scientists, and drug development professionals. The information is based on safety data for structurally similar compounds and general best practices for handling halogenated organic compounds.
Personal Protective Equipment (PPE)
A comprehensive risk assessment should be conducted before handling this compound to ensure the appropriate level of personal protective equipment is selected. The following table summarizes the recommended PPE.
| PPE Category | Recommended Protection | Material and Specifications |
| Hand Protection | Chemical-resistant gloves are mandatory. For incidental contact, nitrile gloves may be used, but for prolonged or direct contact, gloves with higher chemical resistance are required. Always inspect gloves for tears or degradation before and during use. | Recommended: Viton™, Polyvinyl alcohol (PVA) Acceptable for short-term use: Butyl rubber Not recommended for prolonged use: Nitrile |
| Eye and Face Protection | Protection against chemical splashes is crucial. | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A full-face shield should be worn when there is a significant risk of splashing. |
| Skin and Body Protection | A lab coat or chemical-resistant suit is necessary to protect skin from accidental contact. | Wear a fire/flame resistant and impervious lab coat. Ensure it is fully buttoned. |
| Respiratory Protection | All handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize vapor inhalation. | If exposure limits are exceeded or in case of irritation, a full-face respirator with an appropriate organic vapor cartridge should be used. |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation and Precautionary Measures
-
Risk Assessment: Conduct a thorough risk assessment specific to the planned experiment.
-
Engineering Controls: Ensure a certified chemical fume hood is available and functioning correctly.
-
PPE Inspection: Before each use, inspect all PPE for signs of wear, degradation, or contamination.
-
Emergency Equipment: Locate and verify the functionality of the nearest safety shower and eyewash station.
2. Chemical Handling
-
Dispensing and Use: All manipulations, including weighing and transferring, of this compound must be conducted within a chemical fume hood to control vapor exposure.[1]
-
Avoid Contact: Exercise caution to prevent contact with skin, eyes, and clothing.[1]
-
Spill Management: In the event of a small spill, use an inert absorbent material like sand or vermiculite (B1170534) for containment.[1] For larger spills, follow your institution's emergency procedures.
Disposal Plan: Step-by-Step Disposal Procedure
1. Waste Segregation and Collection
-
Designated Waste Stream: this compound is a halogenated organic compound and must be disposed of in a designated halogenated waste stream.[2][3] Do not mix with non-halogenated organic or aqueous waste.[1]
-
Waste Container: Collect all waste containing this chemical in a clearly labeled, leak-proof container with a secure screw-top cap.[1] The container should be kept closed when not in use.[1]
2. Disposal Pathway
-
Licensed Disposal Vendor: Halogenated organic wastes are typically disposed of via incineration by a licensed hazardous waste management company.[2][4] Follow all local, state, and federal regulations for hazardous waste disposal.
Visual Workflow Diagrams
The following diagrams illustrate the decision-making process for PPE selection and the overall workflow for handling this compound.
Caption: PPE Selection Process for this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
